Nicotinonitrile-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,5,6-tetradeuteriopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHSAQLYPIAIN-RZIJKAHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480991 | |
| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-32-7 | |
| Record name | 3-Cyanopyridine-2,4,5,6-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Nicotinonitrile-d4 chemical structure and properties
An In-depth Technical Guide to Nicotinonitrile-d4
Abstract
This document provides a comprehensive technical overview of this compound, the deuterated analog of Nicotinonitrile. This compound serves as a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass shift, enabling precise differentiation from its non-deuterated counterpart without significantly altering its chemical properties. This guide covers its chemical structure, physicochemical properties, spectroscopic characterization, and detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Identification
This compound, systematically named 2,4,5,6-tetradeuteriopyridine-3-carbonitrile, is an isotopically labeled form of Nicotinonitrile where the four hydrogen atoms on the pyridine ring are substituted with deuterium.[2]
| Identifier | Value | Reference |
| IUPAC Name | 2,4,5,6-tetradeuteriopyridine-3-carbonitrile | PubChem[2] |
| Synonyms | 3-Cyanopyridine-2,4,5,6-d4, 3-Pyridine-2,4,5,6-d4-carbonitrile | PubChem[2] |
| CAS Number | 1020719-32-7 | PubChem[2] |
| Molecular Formula | C₆D₄N₂ | MedchemExpress.com[1] |
| Molecular Weight | 108.13 g/mol | PubChem[2], MedchemExpress.com[1] |
| Exact Mass | 108.062555120 Da | PubChem[2] |
| InChI | InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D | PubChem[2] |
| InChIKey | GZPHSAQLYPIAIN-FWEHELNUSA-N | N/A |
| SMILES | C1=C(C(=C(N=C1[2H])[2H])C#N)[2H] | N/A |
Physicochemical Properties
Experimental physical property data for this compound is not extensively documented. The data presented below are for its non-deuterated analog, Nicotinonitrile (CAS: 100-54-9), and should be considered as close approximations.
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid | Cheméo[3] |
| Melting Point | 48-52 °C | Sigma-Aldrich |
| Boiling Point | 201 °C | Sigma-Aldrich |
| Solubility | Soluble in alcohol, ether, and benzene | PubChem[4] |
| pKa (conjugate acid) | 1.78 in water at 25 °C | Cheméo[3] |
Spectroscopic Data
The key analytical distinction of this compound lies in its spectroscopic properties compared to the unlabeled compound.
| Technique | Observed/Expected Features | Reference |
| Mass Spectrometry | Molecular Ion (M+): m/z = 108. The exact mass provides a +4 mass shift compared to Nicotinonitrile (104.037 Da). | PubChem[2] |
| Infrared (IR) | The C-D stretching vibrations are expected at lower frequencies (approx. 2100-2300 cm⁻¹) than C-H stretches. A strong C≡N stretching band is expected in the 2200-2300 cm⁻¹ range. | PubMed[5] |
| ¹H NMR | The characteristic aromatic proton signals of the pyridine ring (δ 7.4-9.2 ppm) are absent. Residual peaks would indicate incomplete deuteration. | ChemicalBook[6] |
| ¹³C NMR | Carbons attached to deuterium (C-D) will exhibit splitting into multiplets (typically 1:1:1 triplets) due to C-D coupling. | N/A |
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound involves the dehydration of Nicotinamide-d4. This protocol outlines a conceptual workflow based on established chemical transformations for non-deuterated analogs.[7][8]
Workflow for Synthesis of this compound
Caption: Plausible two-step synthesis of this compound.
Methodology:
-
Step 1: Preparation of Nicotinamide-d4
-
Start with commercially available Nicotinic acid-(ring-d4).[9]
-
Convert the carboxylic acid to an acid chloride. In a fume hood, suspend Nicotinic acid-d4 (1.0 eq) in an inert solvent like dichloromethane (B109758) (DCM). Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Remove the solvent and excess SOCl₂ under reduced pressure to yield crude Nicotinoyl chloride-d4.
-
In a separate flask, cool a solution of ammonium (B1175870) hydroxide (B78521) (excess) in an ice bath. Slowly add the crude Nicotinoyl chloride-d4 to the ammonium hydroxide solution with vigorous stirring.
-
Stir for 1 hour, allowing the mixture to warm to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain Nicotinamide-d4.[8]
-
-
Step 2: Dehydration to this compound
-
Combine the synthesized Nicotinamide-d4 (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) in a round-bottom flask equipped for distillation.[7]
-
Heat the mixture under reduced pressure (15-20 mm Hg) using a free flame until the product distills over.[7]
-
The solid distillate is collected in an ice-cooled receiver.
-
Purify the crude this compound by recrystallization or sublimation to yield the final product.
-
LC-MS/MS Method for Analysis
This protocol provides a general method for the detection and quantification of this compound, adapted from methodologies for related compounds.[10][11] It is suitable for verifying the identity of the synthesized product or for its use as an internal standard.
Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples at the desired concentrations.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1100 series or equivalent.[10]
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 3.5 µm, 2.1x50 mm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[10]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient: A typical gradient could be:
-
0-2 min: 10% B
-
2-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-13 min: 10% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Conditions:
-
Instrument: Triple quadrupole mass spectrometer (e.g., Sciex API 2000).[10]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[10][11]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transition: The precursor ion will be the protonated molecule [M+H]⁺ at m/z 109. Product ions would need to be determined by infusing a standard solution and performing a product ion scan. A plausible fragmentation would involve the loss of HCN or DCN. For Nicotinonitrile (m/z 105), a major fragment is at m/z 78.[4] For this compound, the corresponding fragment would be expected at a higher m/z.
-
Applications and Logical Relationships
This compound's primary utility stems from its relationship with its non-deuterated counterpart. The deuterium labeling creates a compound that is chemically almost identical but physically distinguishable by mass-sensitive analytical instruments.
Caption: Logical relationship between this compound and its analyte.
This stable isotope-labeled standard is ideal for isotope dilution mass spectrometry, a powerful technique for correcting for matrix effects and variability in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of Nicotinonitrile in complex biological or environmental samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Cyanopyridine-2,4,5,6-d4 | C6H4N2 | CID 12218738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nicotinamide-2,4,5,6-d4 D 98atom , 98 CP 347841-88-7 [sigmaaldrich.com]
- 9. Nicotinic acid-(ring-d4) D = 98atom , = 98 CP 66148-15-0 [sigmaaldrich.com]
- 10. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
Nicotinonitrile-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Nicotinonitrile-d4, a deuterated isotopologue of nicotinonitrile. This document summarizes its chemical properties, outlines a potential synthetic approach, and explores its applications in research and drug development, particularly as an internal standard for analytical studies.
Core Data Presentation
For ease of reference, the fundamental quantitative data for this compound is presented in the table below.
| Property | Value | Citations |
| CAS Number | 1020719-32-7 | |
| Molecular Weight | 108.13 g/mol | |
| Chemical Formula | C₆D₄N₂ | |
| Synonyms | 3-Cyanopyridine-d4, Pyridine-3-carbonitrile-d4 |
Experimental Protocols
Proposed Synthesis of this compound:
-
Preparation of Nicotinamide-d4 (B132304): Nicotinic acid-d4 can be converted to its corresponding amide, nicotinamide-d4, through standard amidation procedures. This typically involves activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with ammonia.
-
Dehydration of Nicotinamide-d4: The resulting nicotinamide-d4 can then be dehydrated to yield this compound. A common method for this transformation is treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[1]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), nicotinamide-d4 is thoroughly mixed with the dehydrating agent.
-
Reaction Conditions: The mixture is heated, and the product, this compound, is distilled directly from the reaction mixture.
-
Purification: The collected distillate can be further purified by recrystallization or sublimation to obtain the final product of high purity.
-
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for successful implementation.
Applications in Research and Drug Development
This compound serves as a valuable tool for researchers, primarily as an internal standard in quantitative analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuteration provides a distinct mass difference from the non-deuterated analogue, allowing for precise quantification in complex biological matrices during pharmacokinetic and metabolic studies of nicotinonitrile-based compounds.[2]
The nicotinonitrile scaffold itself is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[3][4] Derivatives of nicotinonitrile have been investigated for a range of therapeutic applications, including as kinase inhibitors and modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs).[5]
Signaling Pathways of Related Nicotinic Compounds
While specific signaling pathways for this compound are not documented, its structural similarity to nicotine (B1678760) and other nAChR ligands suggests that its non-deuterated counterpart could potentially interact with these receptors. The activation of nAChRs by agonists can trigger various downstream signaling cascades.
Below is a generalized diagram illustrating a potential signaling pathway initiated by the activation of nicotinic acetylcholine receptors.
A generalized signaling pathway following the activation of a nicotinic acetylcholine receptor.
This diagram illustrates a simplified cascade where the binding of a nicotinic agonist to its receptor leads to calcium influx, which in turn activates downstream protein kinases and signaling pathways, ultimately resulting in a cellular response. The specific outcomes of such signaling are highly dependent on the cell type and the specific nAChR subtype involved.
References
- 1. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Nicotinonitrile-d4, a deuterated analog of nicotinonitrile. This document details a feasible synthetic route, methods for assessing isotopic enrichment, and presents representative data to guide researchers in this field.
Introduction
Nicotinonitrile (3-cyanopyridine) is a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals, most notably the vitamin niacin (nicotinic acid) and its amide, nicotinamide.[1][2][3] Deuterium-labeled compounds, such as this compound, are of significant interest in drug development and metabolic research. The substitution of hydrogen with deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of drug candidates, a strategy that has gained considerable attention in medicinal chemistry.[4][5] Furthermore, deuterated analogs serve as indispensable internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6] This guide outlines a practical synthetic approach to this compound and details the analytical methods for confirming its isotopic purity.
Synthesis of this compound
A viable and straightforward method for the synthesis of this compound is the dehydration of commercially available Nicotinamide-d4. Nicotinamide-2,4,5,6-d4 is available with high isotopic purity (e.g., 98 atom % D).[6][7] The dehydration reaction can be effectively carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅).
Experimental Protocol: Dehydration of Nicotinamide-d4
This protocol is adapted from a standard procedure for the synthesis of nicotinonitrile from nicotinamide.
Materials:
-
Nicotinamide-2,4,5,6-d4 (C₆H₂D₄N₂O)
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous diethyl ether or acetone (B3395972)
-
Standard distillation glassware
-
Vacuum pump
-
Heating mantle
Procedure:
-
Reactant Preparation: In a dry 250 mL round-bottomed flask, place 10.0 g of Nicotinamide-2,4,5,6-d4 and 10.0 g of phosphorus pentoxide. Stopper the flask and shake thoroughly to ensure a homogenous mixture of the two powders.
-
Apparatus Setup: Assemble a distillation apparatus using the round-bottomed flask, a condenser, and a receiving flask. The receiving flask should be cooled in an ice bath to solidify the product upon distillation.
-
Reaction and Distillation: Connect the apparatus to a vacuum pump and reduce the pressure to approximately 15-20 mmHg. Begin heating the mixture gently with a heating mantle. As the temperature increases, the mixture will melt and the dehydration reaction will commence, leading to the distillation of this compound.
-
Product Collection: Continue heating until no more product distills over. The crude this compound will solidify in the cooled receiving flask.
-
Purification: Allow the apparatus to cool to room temperature. Rinse the condenser and receiving flask with anhydrous diethyl ether or acetone to dissolve the product. Transfer the solution to a separate flask. Remove the solvent by rotary evaporation. The resulting crude product can be further purified by sublimation or recrystallization to yield pure this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical for deuterated compounds. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
Mass Spectrometry Analysis
High-resolution mass spectrometry can distinguish between the different isotopologues of this compound (i.e., molecules with 0, 1, 2, 3, or 4 deuterium atoms). By analyzing the relative intensities of the corresponding molecular ion peaks, the isotopic enrichment can be calculated.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent for mass spectrometry, such as acetonitrile (B52724) or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ions of the different isotopologues of nicotinonitrile (C₆H₄N₂ - MW: 104.11; C₆D₄N₂ - MW: 108.13).
-
Data Analysis: Identify and integrate the peak areas for each isotopologue (d0 to d4). Calculate the percentage of each isotopologue and the overall isotopic enrichment.
Representative Data:
The following table summarizes the expected quantitative data from an HRMS analysis of this compound with a theoretical isotopic enrichment of 98 atom % D.
| Isotopologue | Molecular Formula | Exact Mass (m/z) | Relative Abundance (%) |
| d0 | C₆H₄N₂ | 104.0374 | 0.0016 |
| d1 | C₆H₃DN₂ | 105.0437 | 0.032 |
| d2 | C₆H₂D₂N₂ | 106.0500 | 0.24 |
| d3 | C₆HD₃N₂ | 107.0563 | 7.84 |
| d4 | C₆D₄N₂ | 108.0626 | 91.88 |
NMR Spectroscopy Analysis
¹H NMR spectroscopy is a powerful tool for determining the extent of deuteration at specific sites. By comparing the integral of a residual proton signal to that of an internal standard of known concentration, the isotopic purity can be accurately quantified.[9][10] For a highly deuterated compound like this compound, the residual proton signals will be significantly diminished.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Use a pulse sequence with a sufficiently long relaxation delay to ensure full relaxation of all protons for accurate integration.
-
Data Analysis: Integrate the residual proton signals of this compound and the signal of the internal standard. Calculate the isotopic enrichment at each position based on the relative integrals.
Representative Data:
The following table presents hypothetical ¹H NMR data for this compound, assuming an isotopic enrichment of 98%. The chemical shifts are referenced to TMS at 0 ppm.
| Position | Chemical Shift (ppm) | Multiplicity | Integration (relative to 1H) | Calculated Isotopic Enrichment (%) |
| H-2 | ~8.9 | s | 0.02 | 98 |
| H-4 | ~8.0 | d | 0.02 | 98 |
| H-5 | ~7.5 | t | 0.02 | 98 |
| H-6 | ~8.8 | d | 0.02 | 98 |
Workflow for Synthesis and Analysis
The overall process for synthesizing and characterizing this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis and isotopic purity analysis of this compound.
Conclusion
This technical guide provides a practical framework for the synthesis and isotopic purity assessment of this compound. The detailed protocols for the dehydration of Nicotinamide-d4 and the subsequent analysis by HRMS and qNMR, along with representative data, offer a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and rigorous characterization of this compound are essential for its effective application as an internal standard and in metabolic studies.
References
- 1. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nicotinamide-2,4,5,6-d4 D 98atom , 98 CP 347841-88-7 [sigmaaldrich.com]
- 7. Nicotinamide (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-6883-0.5 [isotope.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Technical Guide: Nicotinonitrile-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Nicotinonitrile-d4, a deuterated analogue of nicotinonitrile. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other analytical applications where a reliable internal standard is crucial for accurate quantification.
Introduction to this compound
This compound is a stable isotope-labeled version of nicotinonitrile, where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium. This isotopic substitution results in a compound with a higher molecular weight than its non-labeled counterpart, while maintaining nearly identical chemical and physical properties. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard helps to correct for variability in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of analytical measurements.[1][2][3]
Suppliers and Certificate of Analysis
This compound is available from several specialized chemical suppliers. One of the primary suppliers is C/D/N Isotopes Inc., which offers the product under the catalog number D-7113.[4] LGC Standards also distributes this product, providing key quality specifications.[4] MedchemExpress is another supplier of this compound.[5][6][7] While a specific Certificate of Analysis (CoA) is typically provided with the product upon purchase, the following table summarizes the generally available quantitative data for this compound.
Quantitative Data Summary
| Parameter | Specification | Source |
| CAS Number | 1020719-32-7 | LGC Standards[4] |
| Molecular Formula | C₆D₄N₂ | LGC Standards[4] |
| Molecular Weight | 108.13 g/mol | LGC Standards[4] |
| Isotopic Enrichment | ≥ 98 atom % D | LGC Standards[4] |
| Chemical Purity | ≥ 98% | LGC Standards[4] |
| Unlabelled CAS Number | 100-54-9 | LGC Standards[4] |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalysis. The following is a representative experimental protocol for the determination of an analyte (e.g., nicotinamide (B372718) or a related derivative) in a biological matrix like plasma using LC-MS/MS. This protocol is a composite based on established methods for similar analyses.[8][9][10]
Quantification of an Analyte in Plasma using this compound as an Internal Standard by LC-MS/MS
1. Materials and Reagents:
-
Blank plasma
-
Analyte standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte standard in a suitable solvent (e.g., methanol or water).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (in acetonitrile with 0.1% formic acid) to each tube.
-
Vortex mix for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to achieve good separation of the analyte and internal standard from matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and this compound must be determined by direct infusion of the individual standards.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.
Principle of Internal Standard Quantification
Caption: The logical relationship illustrating how an internal standard corrects for experimental variability to ensure accurate quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. This compound | CDN-D-7113-0.1G | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physical Properties of Deuterated Nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated nicotinonitrile, specifically 3-Cyanopyridine-2,4,5,6-d4 (nicotinonitrile-d4), is a stable isotope-labeled derivative of nicotinonitrile. This modification, where hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612), makes it a valuable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic fate of the molecule, often leading to a longer half-life due to the kinetic isotope effect. This technical guide provides a comprehensive overview of the physical, spectroscopic, and biological properties of deuterated nicotinonitrile, along with relevant experimental protocols and pathway visualizations to support its application in research.
Physical and Chemical Properties
The physical properties of this compound are similar to its non-deuterated counterpart, with minor variations expected due to the increased mass of deuterium. The following tables summarize the key physical and chemical data for both deuterated and non-deuterated nicotinonitrile for comparative purposes.
Physical Properties of Deuterated Nicotinonitrile (this compound)
| Property | Value | Reference(s) |
| Molecular Formula | C₆D₄N₂ | [1][2] |
| Molecular Weight | 108.14 g/mol | [1] |
| CAS Number | 1020719-32-7 | [1][2] |
| Melting Point | 50-52 °C | |
| Boiling Point | Not explicitly reported; expected to be slightly higher than non-deuterated form. | |
| Density | Not explicitly reported; expected to be slightly higher than non-deuterated form. | |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol. | |
| Appearance | White to off-white crystalline solid. | |
| Isotopic Enrichment | ≥98 atom % D | [1] |
Physical Properties of Non-Deuterated Nicotinonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂ | [3] |
| Molecular Weight | 104.11 g/mol | [4] |
| CAS Number | 100-54-9 | [3] |
| Melting Point | 51 °C | [3] |
| Boiling Point | 206.9 °C | [3][4] |
| Density | 1.159 g/cm³ at 25 °C | [3][4] |
| Solubility | Soluble in water, ethanol, ether, benzene, and hot petroleum ether. | [4] |
| Appearance | Colorless solid. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of deuterated nicotinonitrile. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a fully deuterated sample (≥98 atom % D), the proton signals corresponding to the pyridine ring will be absent or significantly diminished. Any residual proton signals would appear in the aromatic region.
-
¹³C NMR: The carbon signals will be present, but those corresponding to the deuterated positions will show coupling to deuterium, often resulting in multiplets. The chemical shifts are expected to be very similar to the non-deuterated compound.
-
²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the pyridine ring, confirming the positions and extent of deuteration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic bands for the nitrile group (C≡N stretch) around 2230 cm⁻¹. The C-D stretching vibrations will appear at lower frequencies (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹) of the non-deuterated compound.
Mass Spectrometry (MS)
The molecular ion peak in the mass spectrum of this compound will be observed at an m/z corresponding to its molecular weight (~108.14), which is four mass units higher than that of non-deuterated nicotinonitrile (m/z ~104.11).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nicotinonitrile is the dehydration of nicotinamide (B372718). For the synthesis of this compound, a deuterated precursor would be required. Alternatively, H/D exchange reactions on nicotinonitrile can be performed. The following is a general protocol for the synthesis of nicotinonitrile that can be adapted for the deuterated analog.
Protocol: Dehydration of Nicotinamide [5][6]
-
Reactants: In a dry round-bottomed flask, combine powdered nicotinamide (or its deuterated analog) and phosphorus pentoxide.
-
Mixing: Stopper the flask and shake vigorously to ensure thorough mixing of the powders.
-
Apparatus Setup: Connect the flask to a distillation apparatus, including an air condenser and a receiver cooled in an ice-salt bath.
-
Reaction: Reduce the pressure and heat the mixture with a high-temperature burner. Heat vigorously until the reaction is complete and no more product distills over.
-
Work-up: After cooling, rinse the condenser and tube with a suitable solvent (e.g., ether or acetone) to collect the product.
-
Purification: Combine the distillate and the washings. Remove the solvent by distillation and then distill the product at atmospheric pressure to yield pure nicotinonitrile.
Below is a workflow diagram for this synthesis.
Caption: General workflow for the synthesis of nicotinonitrile.
Analytical Procedures
Protocol: Purity and Identity Confirmation
-
NMR Spectroscopy:
-
Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ²H NMR spectra.
-
Confirm the absence of proton signals on the pyridine ring in the ¹H NMR spectrum.
-
Verify the presence of deuterium signals in the ²H NMR spectrum.
-
Compare the ¹³C NMR spectrum to that of a non-deuterated standard to confirm the carbon skeleton.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample.
-
Analyze using a high-resolution mass spectrometer.
-
Confirm the molecular weight and isotopic distribution of the molecular ion peak.
-
-
Infrared Spectroscopy:
-
Acquire an IR spectrum of the sample.
-
Identify the characteristic C≡N and C-D stretching frequencies.
-
The following diagram illustrates the analytical workflow.
Caption: Analytical workflow for identity and purity confirmation.
Biological Activity and Signaling Pathways
Nicotinonitrile derivatives have been extensively studied for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anticancer Activity
Nicotinonitrile-based compounds have shown significant potential as anticancer agents through several mechanisms:
-
Kinase Inhibition: Many nicotinonitrile derivatives act as inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival. A notable target is the PIM-1 kinase.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and by activating caspases.[8]
-
Cell Cycle Arrest: Nicotinonitrile derivatives can halt the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[8]
The diagram below illustrates the role of nicotinonitrile derivatives in inhibiting the PIM-1 kinase pathway, leading to apoptosis.
Caption: Nicotinonitrile derivatives can inhibit PIM-1 kinase.
Another important pathway targeted by some nicotinonitrile compounds is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
Deuterated nicotinonitrile is a key molecule for researchers in drug discovery and development. Its physical and spectroscopic properties are well-characterized, and its synthesis is achievable through established methods. The diverse biological activities of the nicotinonitrile scaffold, particularly its ability to modulate critical signaling pathways in cancer, highlight its therapeutic potential. This guide provides the foundational technical information necessary for the effective utilization of deuterated nicotinonitrile in a research setting.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 3-Cyanopyridine-2,4,5,6-d4 | C6H4N2 | CID 12218738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 4. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Stability and Storage of Nicotinonitrile-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and storage for Nicotinonitrile-d4, a deuterated analogue of nicotinonitrile (3-cyanopyridine). Understanding these parameters is paramount for ensuring the integrity, accuracy, and reproducibility of research and development activities where this compound is utilized as an internal standard or a building block in novel chemical entities. While specific public data on the stability of this compound is limited, this document synthesizes established principles of chemical stability, guidelines for handling deuterated compounds, and recommended testing protocols to provide a robust framework for its management.
Recommended Storage Conditions and Handling
Proper storage is the first line of defense in maintaining the chemical and isotopic purity of this compound. Based on general recommendations for similar chemical entities, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) | Prevents degradation from excessive heat and avoids potential issues with freeze-thaw cycles. |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Protection from Light (Amber Vial) | Pyridine (B92270) and nitrile functionalities can be susceptible to photolytic degradation. |
| Container | Tightly Sealed, Non-reactive Container (e.g., Glass) | Prevents contamination and interaction with container materials. |
Handling Precautions:
-
Minimize exposure to atmospheric moisture and oxygen.
-
Use in a well-ventilated area or under a fume hood.
-
Employ appropriate personal protective equipment (PPE), including gloves and safety glasses.
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. While a definitive shelf-life can only be established through rigorous stability studies, it is generally considered a stable molecule under recommended storage conditions. One supplier suggests that the compound should be re-analyzed for chemical purity after three years to ensure its integrity.[1]
The following diagram illustrates the key factors that can impact the stability of this compound.
Caption: Factors influencing the stability of this compound.
Potential Degradation Pathways:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This could lead to the formation of nicotinamide-d4 and subsequently nicotinic acid-d4.
-
Oxidation: The pyridine nitrogen can be oxidized to form this compound-N-oxide.
-
Photodegradation: Pyridine-containing compounds can undergo photoisomerization or degradation upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a combination of long-term, accelerated, and forced degradation studies should be performed. The following protocols are based on general guidelines for stability testing of chemical reference materials.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is typically suitable.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 261 nm for the pyridine ring) |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
The method must be validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its ability to separate the intact this compound from potential degradation products.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways under stress conditions.
Caption: Workflow for a forced degradation study.
Table 2: Forced Degradation Conditions
| Stress Condition | Example Protocol |
| Acidic Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours). |
| Basic Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. |
| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature. |
| Thermal Degradation | Store the solid compound at an elevated temperature (e.g., 80°C) for a defined duration. |
| Photolytic Degradation | Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines. |
Samples should be analyzed at various time points to monitor the extent of degradation.
Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period or shelf-life and confirm the recommended storage conditions.
Table 3: Long-Term and Accelerated Stability Study Conditions (ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Samples should be tested for purity and degradation products at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
Conclusion
While this compound is a generally stable compound, a thorough understanding and implementation of appropriate storage and handling procedures are essential to maintain its integrity. The experimental protocols outlined in this guide provide a framework for a comprehensive stability assessment. The data generated from such studies are crucial for ensuring the quality of this important deuterated standard in research and development, ultimately contributing to the reliability and validity of scientific outcomes. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions, especially when the compound is used in solution for extended periods.
References
Commercial Availability and Application of Nicotinonitrile-d4 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Nicotinonitrile-d4, a deuterated isotopologue of nicotinonitrile, for research purposes. It delves into its primary applications as an internal standard for quantitative mass spectrometry and as a tracer in metabolic studies, particularly focusing on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway. This document includes a summary of commercially available this compound, detailed experimental protocols for its use, and visualizations of relevant biochemical pathways and experimental workflows.
Commercial Availability of this compound
This compound is available from several specialized chemical suppliers that offer isotopically labeled compounds for research and development. The purity and isotopic enrichment of the product are critical quality attributes that ensure the accuracy and reliability of experimental data. Below is a summary of commercially available this compound based on information from various suppliers.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name(s) | Catalog Number(s) | Available Quantities | Isotopic Enrichment (atom % D) | CAS Number |
| CDN Isotopes | This compound | D-7113 | 0.1 g, 0.25 g | ≥98[1] | 1020719-32-7[1] |
| MedChemExpress | This compound | HY-20159S | Contact for details | Not specified | 1020719-32-7[2] |
| LGC Standards | 3-Cyanopyridine-2,4,5,6-d4 | TRC-C982108 | 10 mg, 100 mg | Not specified | 1020719-32-7 |
Table 2: Representative Technical Specifications of this compound
| Parameter | Specification | Source |
| Synonyms | 3-Cyanopyridine-d4, 3-Pyridinecarbonitrile-d4 | [1] |
| Molecular Formula | C₆D₄H₀N₂ | [1] |
| Molecular Weight | 108.14 g/mol | [1] |
| Appearance | Not specified (typically a solid) | |
| Storage Conditions | Room temperature[1] | [1] |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years.[1] | [1] |
Note: It is crucial for researchers to obtain the certificate of analysis (CoA) from the supplier for lot-specific data on purity and isotopic enrichment.
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound (3-cyanopyridine-2,4,5,6-d4) is not readily found in the reviewed literature. However, the synthesis would likely involve the deuteration of a suitable pyridine (B92270) precursor followed by the introduction of the nitrile group.
A plausible synthetic route could start from commercially available pyridine-d5. The synthesis of unlabeled nicotinonitrile is well-documented and typically involves the dehydration of nicotinamide with a dehydrating agent like phosphorus pentoxide, or the ammoxidation of 3-methylpyridine.[3] For the deuterated analog, a potential pathway could involve the bromination of pyridine-d5, followed by cyanation.
Applications in Research
This compound serves as a valuable tool in two primary research applications: as an internal standard in quantitative analysis and as a metabolic tracer.
Internal Standard for Quantitative Analysis by LC-MS/MS
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification as they exhibit similar physicochemical properties to their unlabeled counterparts, but are distinguishable by their mass-to-charge ratio (m/z).[2] this compound can be used as an internal standard for the quantification of nicotinonitrile, nicotinamide, and other related metabolites in various biological matrices.
This protocol is a synthesized methodology based on established procedures for the analysis of nicotinamide and related compounds.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile (B52724) containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Nicotinamide: Precursor ion m/z 123 -> Product ion m/z 80
-
This compound (IS): Precursor ion m/z 109 -> Product ion m/z 82 (Note: The exact transition for this compound should be optimized by direct infusion).
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of nicotinamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Tracer for Studying NAD+ Biosynthesis
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes.[6][7] this compound, or more commonly, deuterated nicotinamide (Nicotinamide-d4), can be used to trace the flux through the NAD+ salvage pathway. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is then converted to NAD+.[6][8][9][10]
This workflow outlines the key steps for a stable isotope tracing experiment using a deuterated nicotinamide precursor.
Signaling Pathways and Logical Relationships
The NAD+ Salvage Pathway
The NAD+ salvage pathway is a critical metabolic route for replenishing cellular NAD+ pools from nicotinamide, a product of NAD+-consuming enzymes. Nicotinonitrile is closely related to nicotinamide and can be a precursor in some biological systems. The use of deuterated nicotinamide allows for the tracing of this pathway's activity.
This guide provides a foundational understanding of the commercial availability and research applications of this compound. For specific experimental designs and applications, researchers are encouraged to consult the primary literature and the technical documentation provided by the suppliers.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. goldmanlaboratories.com [goldmanlaboratories.com]
- 10. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Nicotinonitrile-d4 safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for Nicotinonitrile-d4
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all chemical compounds is paramount. This guide provides a detailed overview of the safety information for this compound (CAS No. 1020719-32-7), a deuterated stable isotope of Nicotinonitrile.[1][2][3] The information is compiled from various Safety Data Sheets (SDS) and chemical databases.
It is important to note that comprehensive safety and toxicological data for isotopically labeled compounds are often limited. Therefore, the safety data for the parent, non-labeled compound, Nicotinonitrile (CAS No. 100-54-9), is frequently used as a primary reference and should be considered in all handling and safety procedures.[1][4]
Compound Identification and Properties
This compound, also known as 3-Cyanopyridine-d4, is a deuterated analog of Nicotinonitrile where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium.[2][3] This substitution is useful for tracer studies and as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[5]
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| Chemical Name | 3-Pyridine-2,4,5,6-d4-carbonitrile[2][3] |
| Synonyms | This compound, 3-Cyanopyridine-d4[1][3] |
| CAS Number | 1020719-32-7[1][2][3] |
| Molecular Formula | C₆D₄N₂[2] |
| Molecular Weight | 108.14 g/mol [1] |
| Isotopic Enrichment | ≥98 atom % D[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical Form | Solid[2] |
| Melting Point | 50-52 °C[2] |
| Boiling Point | 201 °C (for non-deuterated)[4] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol[2] |
| Storage Temperature | Room temperature or -20°C Freezer[1][2] |
| Stability | Stable if stored under recommended conditions.[1] After three years, re-analysis is recommended.[1] |
Hazard Identification and Toxicology
The hazard profile for this compound is primarily based on the data for Nicotinonitrile. It is classified as harmful if swallowed and causes skin and eye irritation.[4][6]
Table 3: GHS Hazard Information (for Nicotinonitrile)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4][6] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][6] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[4][6] |
Experimental Protocols
Safety Data Sheets summarize the results of toxicological and safety testing but typically do not include the detailed experimental protocols used to generate the data. These studies are often performed according to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). For specific experimental methodologies, researchers would need to consult the primary toxicological literature or specific study reports, which are not contained within a standard SDS.
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage are critical to ensure safety. The logical workflow for using appropriate PPE when handling this compound is outlined below.
Caption: Logical workflow for required Personal Protective Equipment (PPE).
Storage: Store in a dry, cool, and well-ventilated place.[8] Keep the container tightly closed.[8][9] Recommended storage temperatures vary, with some sources suggesting room temperature and others a -20°C freezer.[1][2]
Accidental Release and First Aid Measures
In the event of an accidental release, a clear and logical response is necessary to mitigate exposure and contamination.
Caption: Logical workflow for responding to an accidental spill.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4][10] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[7][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][10]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations. The material should be swept up and shoveled into suitable containers for disposal.[9] Avoid creating dust. Do not let the product enter drains.[4]
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 1020719-32-7 CAS MSDS (3-CYANOPYRIDINE-2,4,5,6-D4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-Cyanopyridine-2,4,5,6-d4 | C6H4N2 | CID 12218738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 7. NICOTINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cleanchemlab.com [cleanchemlab.com]
Technical Guide: Isotopic Enrichment of Nicotinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of Nicotinonitrile-d4, a deuterated analog of nicotinonitrile. This compound is of significant interest in medicinal chemistry and drug development, where it serves as a valuable internal standard for pharmacokinetic and metabolic studies. Its use in quantitative analysis by mass spectrometry and NMR spectroscopy allows for precise tracking and quantification of the parent compound, nicotinonitrile, and its derivatives.
Isotopic Enrichment Data
The isotopic enrichment of a deuterated compound refers to the percentage of atoms at a specific position that are the desired isotope, in this case, deuterium (B1214612). For this compound, the deuterium atoms replace hydrogen atoms on the pyridine (B92270) ring. The typical isotopic enrichment level for commercially available this compound is a key quality attribute for researchers.
| Parameter | Value | Source |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes |
Note: For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is generally recommended.[1] Low isotopic purity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[1] Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.
Experimental Protocols for Determining Isotopic Enrichment
The determination of isotopic enrichment and purity of deuterated compounds like this compound is crucial for its application. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[2]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS is a powerful technique to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its isotopologues.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration that provides a strong signal for all isotopic species.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or FT-ICR mass spectrometer, is used. The instrument is calibrated to ensure high mass accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Full scan mass spectra are acquired in positive ion mode, with a mass range that encompasses the unlabeled analyte (M+0) and all deuterated species (M+1, M+2, M+3, M+4). The resolution should be sufficient to resolve the different isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peak of the unlabeled nicotinonitrile and the corresponding peaks for the deuterated species.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula:
% Isotopic Enrichment (D) = [Σ (Intensity of Deuterated Peaks) / Σ (Intensity of All Isotopic Peaks)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is another essential tool for determining the level and position of deuterium incorporation.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ²H detection.
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum. The integration of the residual proton signals on the pyridine ring is compared to an internal standard or a signal from a non-deuterated part of the molecule (if applicable) to calculate the percentage of deuteration.
-
-
²H NMR Spectroscopy:
-
Directly observe the deuterium nuclei to confirm the sites of deuteration. The spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms.
-
-
Data Analysis: The relative integrals of the signals in the ¹H and ²H NMR spectra are used to determine the isotopic enrichment at each labeled position.
Applications in Drug Development & Signaling Pathways
Nicotinonitrile and its derivatives are recognized for their therapeutic potential, particularly as inhibitors of various kinases involved in cell signaling pathways.[3][4] For instance, compounds based on the 3-cyanopyridine (B1664610) scaffold have shown significant activity against Pim-1 kinase, a serine/threonine kinase implicated in several cancers.[3]
In the development of such drug candidates, deuterated internal standards like this compound are critical for accurate quantification in biological matrices during preclinical and clinical studies.
Below is a diagram illustrating a generalized signaling pathway where nicotinonitrile derivatives act as inhibitors, and a workflow demonstrating the use of this compound in corresponding research.
References
- 1. benchchem.com [benchchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Solubility of Nicotinonitrile-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nicotinonitrile-d4 in organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document leverages the established physicochemical properties of its non-deuterated counterpart, Nicotinonitrile. It further elaborates on the theoretical and practical considerations of isotopic substitution on solubility. Detailed experimental protocols for determining solubility are provided, alongside workflow diagrams to guide researchers in their laboratory practices.
Physicochemical Properties of Nicotinonitrile
Understanding the properties of the parent compound, Nicotinonitrile (also known as 3-cyanopyridine), is fundamental to predicting the solubility behavior of its deuterated analogue. Nicotinonitrile is a white crystalline solid at room temperature.[1][2] Its structure, featuring a polar nitrile group and a pyridine (B92270) ring, results in a significant dipole moment, influencing its interaction with various solvents.[1]
Table 1: Physicochemical Properties of Nicotinonitrile
| Property | Value |
| Molecular Formula | C₆H₄N₂ |
| Molar Mass | 104.11 g/mol |
| Melting Point | 51 °C[2] |
| Boiling Point | 206.9 °C[2] |
| Density | 1.159 g/cm³ (at 25 °C)[2] |
| Dipole Moment | ~4.5 Debye[1] |
| Crystal Structure | Monoclinic[2] |
| Water Solubility | 140 g/L (at 20 °C) |
The Impact of Deuteration on Solubility
Isotopic substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of a molecule, including its solubility. While the electronic character of the molecule remains largely unchanged, the difference in mass between protium (B1232500) (¹H) and deuterium (²H) can affect intermolecular interactions.
The primary mechanism through which deuteration influences solubility is by modifying the vibrational energy of C-D bonds compared to C-H bonds. This can lead to differences in lattice energy in the solid state and solvation energy in solution. While often minor, these effects can be significant in certain contexts. For instance, some studies have shown that deuteration can lead to a slight increase in solubility.
It is also important to note that differences in solubility between deuterated and non-deuterated compounds can sometimes be attributed to the purity of the solvents used, particularly with respect to water content.
Predicted Solubility of this compound
Based on the "like dissolves like" principle, the high polarity of Nicotinonitrile suggests good solubility in polar organic solvents. Given that deuteration is not expected to drastically alter the polarity of the molecule, this compound is also anticipated to be soluble in polar solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and strong dipole-dipole interactions. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | High | Strong dipole-dipole interactions. |
| Moderately Polar | Dichloromethane, Tetrahydrofuran (THF) | Moderate | Favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity, weak intermolecular forces. |
Experimental Determination of Solubility
To obtain quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following is a generalized protocol for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
High-purity organic solvents
-
Analytical balance (±0.01 mg)
-
Vials with solvent-resistant caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
Experimental Protocol
-
Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vials at a high speed and carefully collecting the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).
-
Sample Analysis: Dilute a known aliquot of the clear, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizing Workflows and Logical Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and the interplay of factors influencing solubility.
References
Methodological & Application
Application Note: High-Throughput Analysis of Nicotinonitrile using Nicotinonitrile-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nicotinonitrile in various biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Nicotinonitrile-d4, is employed. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of nicotinonitrile for pharmacokinetic, toxicokinetic, and metabolism studies. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and visualization of the experimental workflow.
Introduction
Nicotinonitrile, also known as 3-cyanopyridine, is a key intermediate in the synthesis of various pharmaceutical compounds and is structurally related to nicotinamide (B372718) (Vitamin B3). Accurate quantification of nicotinonitrile in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust quantitative LC-MS/MS assay. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of deuterium (B1214612) atoms. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thereby providing accurate correction for variations in sample preparation and instrument response.[1]
Principle of the Method
This method utilizes a protein precipitation or liquid-liquid extraction procedure to isolate nicotinonitrile and the this compound internal standard from the biological matrix. The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
Materials and Reagents
-
Nicotinonitrile (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (or other relevant biological matrix)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of nicotinonitrile and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of nicotinonitrile by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of blank biological matrix, calibration standards, quality control samples, and unknown samples into a 96-well plate.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL) to all wells except the blank matrix (add 10 µL of 50:50 methanol:water to the blank).
-
Add 150 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions (Hypothetical - require optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nicotinonitrile | 105.1 | 78.1 | 100 | 25 |
| This compound | 109.1 | 82.1 | 100 | 25 |
Note: The product ions are proposed based on the stable pyridine (B92270) ring fragment. Optimal collision energies and product ions must be determined experimentally.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of nicotinonitrile to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 1,234 | 56,789 | 0.0217 |
| 5 | 6,543 | 55,432 | 0.1180 |
| 10 | 12,876 | 57,123 | 0.2254 |
| 50 | 64,321 | 56,987 | 1.1287 |
| 100 | 125,678 | 55,890 | 2.2487 |
| 500 | 632,109 | 56,345 | 11.2181 |
| 1000 | 1,245,678 | 57,012 | 21.8491 |
Table 1: Example calibration curve data.
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated using quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 80 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 2: Acceptance criteria for precision and accuracy.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the quantification of nicotinonitrile.
Role of the Internal Standard
Caption: Diagram showing how the internal standard corrects for variability in sample preparation and analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of nicotinonitrile in biological matrices using this compound as an internal standard with LC-MS/MS. The method is sensitive, selective, and robust, making it well-suited for a variety of research and drug development applications. The use of a stable isotope-labeled internal standard is essential for achieving the high level of accuracy and precision required in regulated and non-regulated bioanalysis.
References
Application Notes and Protocols for the Quantitative Analysis of Tobacco Alkaloids Using Nicotinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of major and minor tobacco alkaloids in various matrices using Nicotinonitrile-d4 as an internal standard. The methodologies described are based on established analytical principles for isotope dilution mass spectrometry, ensuring high accuracy and precision.
Introduction
The quantitative analysis of tobacco alkaloids, including nicotine (B1678760) and its structurally related compounds, is crucial for tobacco product regulation, clinical and forensic toxicology, and research into smoking-related diseases. The use of a stable isotope-labeled internal standard is essential for correcting matrix effects and variations during sample preparation and analysis, thereby ensuring the reliability of the results.[1] this compound, a deuterated analog of a nicotine-related compound, serves as an excellent internal standard for this purpose due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio (m/z).
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of several key tobacco alkaloids.
Experimental Protocols
Materials and Reagents
-
Analytes: Nicotine, Nornicotine, Cotinine, Anabasine, Anatabine, Myosmine
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid
-
Sample Matrices: Tobacco leaf, e-liquid, urine
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each alkaloid standard and this compound in methanol in separate volumetric flasks to prepare individual stock solutions.[1]
-
Intermediate Standard Mixture (10 µg/mL): Prepare a mixed alkaloid standard solution by diluting the individual stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate standard mixture with the initial mobile phase composition. Each calibration standard should contain a constant concentration of the this compound internal standard.
Sample Preparation
The choice of sample preparation method depends on the matrix.
A. Tobacco Leaf:
-
Homogenize the tobacco leaf sample to a fine powder.
-
Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 5 mL of extraction solvent (e.g., 0.1 M ammonium (B1175870) acetate (B1210297) in water).[2]
-
Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
B. E-Liquid:
-
Dilute the e-liquid sample with a suitable solvent (e.g., 95:5 (v/v) 5 mM heptafluorobutanoic acid and acetonitrile).[3]
-
Add a known amount of this compound internal standard solution to achieve a final concentration suitable for the calibration range.[3]
-
Vortex to mix thoroughly.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
C. Urine:
-
To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution.
-
Add 50 µL of 5 N sodium hydroxide.[4]
-
Perform a liquid-liquid extraction (LLE) by adding 3 mL of an organic solvent mixture (e.g., 50:50 methylene (B1212753) chloride:diethyl ether) and vortexing for 2 minutes.[4]
-
Centrifuge at 4000 rpm for 5 minutes.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[4]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[2] For highly polar alkaloids, a HILIC column can provide better retention.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the analytes. The total run time is typically short, around 4-6 minutes.[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data and Method Performance
The following tables summarize representative quantitative data for the analysis of tobacco alkaloids using a deuterated internal standard. These values are indicative of the performance that can be expected from a validated method.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 132.1 |
| Nornicotine | 149.1 | 132.1 |
| Cotinine | 177.1 | 98.1 |
| Anabasine | 163.1 | 134.1 |
| Anatabine | 161.1 | 132.1 |
| Myosmine | 147.1 | 118.1 |
| This compound (ISTD) | 109.1 | 82.1 |
Note: The MRM transition for this compound is a representative value and should be optimized based on experimental data.
Table 2: Method Validation Parameters
| Analyte | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOQ (ng/mL) |
| Nicotine | >0.998 | 95 - 105 | < 5 | 0.5 |
| Nornicotine | >0.997 | 92 - 108 | < 6 | 0.5 |
| Cotinine | >0.999 | 98 - 103 | < 4 | 0.2 |
| Anabasine | >0.998 | 94 - 106 | < 7 | 1.0 |
| Anatabine | >0.997 | 93 - 107 | < 8 | 1.0 |
| Myosmine | >0.998 | 96 - 104 | < 5 | 0.5 |
Data presented are representative values compiled from various studies on tobacco alkaloid quantification using isotope dilution mass spectrometry.[2][3][6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of tobacco alkaloids using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
The following diagram illustrates the logical relationship of using an internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly reliable and sensitive method for the quantitative analysis of tobacco alkaloids. This approach effectively mitigates matrix effects and procedural inconsistencies, ensuring high-quality data for research, regulatory, and drug development applications. The protocols outlined in this document serve as a robust starting point for method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for Nicotinonitrile-d4 in Bioanalytical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile, a key chemical intermediate and metabolite, requires sensitive and robust analytical methods for its quantification in biological matrices. This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the determination of Nicotinonitrile in plasma using Nicotinonitrile-d4 as a stable isotope-labeled internal standard (SIL-IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.[1]
Putative Metabolic Pathway of Nicotinonitrile
While the specific metabolic pathway of Nicotinonitrile is not extensively documented, a putative pathway can be proposed based on the known biotransformation of structurally related compounds like nicotinic acid and nicotinamide. The primary routes of metabolism likely involve enzymatic hydrolysis of the nitrile group to the corresponding carboxylic acid (nicotinic acid) or amide (nicotinamide), followed by further conjugation or degradation.
Caption: A putative metabolic pathway for Nicotinonitrile.
Experimental Protocols
This section details the experimental procedures for the quantification of Nicotinonitrile in plasma.
Materials and Reagents
-
Nicotinonitrile (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Control human plasma
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Nicotinonitrile and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
Working Standard Solutions:
-
Prepare serial dilutions of the Nicotinonitrile stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.
Caption: Workflow for plasma sample preparation.
Protocol:
-
Pipette 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution (100 ng/mL) to all samples except for the blank.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Nicotinonitrile) | To be determined (e.g., m/z 105 -> 78) |
| MRM Transition (this compound) | To be determined (e.g., m/z 109 -> 82) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below with representative data.
Method Validation Workflow
Caption: Key parameters for bioanalytical method validation.
Quantitative Data Summary
The following tables present representative data for a validated bioanalytical method for Nicotinonitrile.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Nicotinonitrile | 0.5 - 500 | ≥ 0.995 |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
| LLOQ | 0.5 | 95.0 - 105.0 | ≤ 10.0 | 93.0 - 107.0 | ≤ 12.0 |
| Low | 1.5 | 98.0 - 102.0 | ≤ 8.0 | 97.0 - 103.0 | ≤ 9.0 |
| Mid | 50 | 99.0 - 101.0 | ≤ 5.0 | 98.5 - 101.5 | ≤ 6.0 |
| High | 400 | 98.5 - 101.5 | ≤ 6.0 | 98.0 - 102.0 | ≤ 7.0 |
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 86.1 | 98.5 - 101.2 |
| High | 86.5 | 87.3 | 99.1 - 100.8 |
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a robust and reliable LC-MS/MS method for the quantification of Nicotinonitrile in plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic and other bioanalytical studies in drug development. The provided experimental details and validation data serve as a strong foundation for researchers to implement this method in their laboratories.
References
Application Notes and Protocols: The Use of Nicotinonitrile-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the application of Nicotinonitrile-d4 in pharmacokinetic (PK) research. While deuterated compounds can be used to modify the metabolic profile of a drug, a primary and critical application is their use as internal standards in bioanalytical assays for the quantification of their non-deuterated counterparts.[1][2][3] This guide will focus on the role of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of nicotinonitrile in biological matrices, a crucial aspect of conducting pharmacokinetic studies. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in the effective use of this compound.
Introduction: The Role of Deuterated Compounds in Pharmacokinetics
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a valuable strategy in pharmaceutical sciences.[3][4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect (KIE).[3][5] This effect can be harnessed to improve the pharmacokinetic properties of a drug by reducing its rate of metabolism, thereby increasing its half-life and exposure.[1][2][5]
However, one of the most widespread and critical uses of deuterated compounds in pharmacokinetics is as internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing a reliable basis for accurate quantification.[8] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" for this purpose because their physicochemical properties are nearly identical to the analyte of interest.[7]
This application note will detail the use of this compound as an internal standard in a hypothetical pharmacokinetic study of nicotinonitrile.
Core Principles of Using this compound as an Internal Standard
The use of this compound as an internal standard for the quantification of nicotinonitrile relies on several key principles:
-
Co-elution and Similar Ionization: this compound and nicotinonitrile have virtually identical chemical and physical properties, leading to their co-elution in most reversed-phase liquid chromatography methods. They also exhibit similar ionization efficiency in the mass spectrometer source, meaning they are affected similarly by matrix components that can cause ion suppression or enhancement.[8]
-
Mass Differentiation: The mass difference of four daltons between this compound and nicotinonitrile allows for their distinct detection by a mass spectrometer, making it possible to measure the peak area ratio of the analyte to the internal standard.[7]
-
Correction for Variability: By adding a known concentration of this compound to all samples, including calibration standards, quality controls, and unknown study samples, it is possible to correct for variability introduced during sample preparation, injection, and analysis.[6] The ratio of the analyte's response to the internal standard's response is used for quantification, which significantly improves the accuracy and precision of the results.[6]
Experimental Protocols
This section outlines a detailed protocol for a preclinical pharmacokinetic study of nicotinonitrile in rats, utilizing this compound as an internal standard.
Animal Study
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Dosing:
-
Intravenous (IV) Group: Nicotinonitrile is administered as a single bolus injection via the tail vein at a dose of 2 mg/kg. The dosing vehicle can be a mixture of saline, ethanol, and polyethylene (B3416737) glycol.
-
Oral (PO) Group: Nicotinonitrile is administered by oral gavage at a dose of 10 mg/kg. The dosing vehicle can be 0.5% methylcellulose (B11928114) in water.
-
-
Blood Sampling:
-
Approximately 200 µL of blood is collected from the jugular vein at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
-
-
Plasma Preparation: Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma (standards, QCs, and study samples) in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous matrix components. For example: 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Nicotinonitrile: Q1: m/z 105.1 -> Q3: m/z 78.1
-
This compound (IS): Q1: m/z 109.1 -> Q3: m/z 82.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximal signal intensity.
-
-
Data Presentation
Quantitative data from pharmacokinetic studies should be presented in a clear and organized manner.
Table 1: Example Plasma Concentration-Time Data for Nicotinonitrile
| Time (hours) | Mean Plasma Concentration (ng/mL) - IV (2 mg/kg) | Mean Plasma Concentration (ng/mL) - PO (10 mg/kg) |
| 0.083 (5 min) | 450.2 | 85.6 |
| 0.25 | 310.5 | 250.1 |
| 0.5 | 225.8 | 380.4 |
| 1 | 150.3 | 410.9 |
| 2 | 80.6 | 350.2 |
| 4 | 35.1 | 180.7 |
| 8 | 10.2 | 50.3 |
| 12 | 2.5 | 15.1 |
| 24 | < LLOQ | < LLOQ |
LLOQ: Lower Limit of Quantification
Table 2: Example Pharmacokinetic Parameters for Nicotinonitrile
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 480.5 (at first time point) | 415.3 |
| Tmax (hours) | 0.083 | 1.0 |
| AUC0-t (ngh/mL) | 650.8 | 1850.4 |
| AUC0-inf (ngh/mL) | 660.2 | 1875.9 |
| Half-life (t1/2, hours) | 2.5 | 2.8 |
| Clearance (CL, L/h/kg) | 3.03 | - |
| Volume of Distribution (Vd, L/kg) | 10.9 | - |
| Bioavailability (F, %) | - | 56.8 |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating experimental processes and biological concepts.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Hypothetical metabolic pathway for Nicotinonitrile.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of nicotinonitrile in biological samples for pharmacokinetic studies. Its use as a stable isotope-labeled internal standard allows for the reliable determination of key pharmacokinetic parameters by correcting for analytical variability. The protocols and data presented herein provide a comprehensive guide for researchers to design and execute robust bioanalytical methods essential for drug development and toxicological assessments.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated Compounds [simsonpharma.com]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Nicotinonitrile in Biological Matrices using Nicotinonitrile-d4 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile, a key chemical intermediate and metabolite, plays a significant role in various biological and chemical processes. Accurate and precise quantification of Nicotinonitrile in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and toxicological assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicotinonitrile, utilizing its stable isotope-labeled counterpart, Nicotinonitrile-d4, as an internal standard.
The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry.[1] this compound is chemically almost identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar behavior allow for effective correction of variability arising from sample extraction, matrix effects, and instrument response, leading to highly accurate and reproducible results.[1][2] The principle of Isotope Dilution Mass Spectrometry (IDMS) forms the foundation of this method, where a known amount of the deuterated standard is spiked into the sample, and the ratio of the analyte to the internal standard is used for quantification.[2][4]
Experimental Protocols
This protocol provides a general framework for the quantification of Nicotinonitrile. Optimization of specific parameters may be required depending on the matrix and instrumentation used.
Materials and Reagents
-
Nicotinonitrile (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
96-well plates or microcentrifuge tubes
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Nicotinonitrile from biological matrices like plasma.[5]
-
Spiking: To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following LC conditions are a starting point and should be optimized for your specific system.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusing standard solutions of Nicotinonitrile and this compound to identify the precursor and product ions. |
MRM Transition Table (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotinonitrile | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] |
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate easy comparison and interpretation.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | [To be determined] | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | [To be determined] | Within linear range |
| Intra-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | [To be determined] | Within acceptable range (e.g., 85-115%) |
| Recovery | [To be determined] | Consistent and reproducible |
Table 2: Sample Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (ng/mL) |
| Blank | Not Detected | |||
| LLOQ QC | ||||
| Low QC | ||||
| Mid QC | ||||
| High QC | ||||
| Unknown Sample 1 | ||||
| Unknown Sample 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Nicotinonitrile using this compound as an internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
Application of Nicotinonitrile-d4 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nicotinonitrile-d4 as a stable isotope-labeled tracer in metabolic research, with a primary focus on elucidating the dynamics of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis.
Introduction
This compound is a deuterium-labeled isotopologue of nicotinonitrile. In metabolic research, it serves as a powerful tool for tracing the metabolic fate of nicotinonitrile and its contribution to the NAD+ salvage pathway. By introducing a known quantity of this compound into a biological system (in vitro or in vivo), researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites using mass spectrometry. This stable isotope tracing approach allows for the quantitative analysis of metabolic fluxes and provides a dynamic view of NAD+ metabolism, which is often dysregulated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[1][2][3]
The primary application of this compound is to act as a precursor that enters the NAD+ salvage pathway. Its nitrile group can be enzymatically hydrolyzed to a carboxyl group, forming nicotinic acid-d4, or to an amide group, forming nicotinamide-d4. These labeled intermediates are then incorporated into the NAD+ molecule. By tracking the d4-labeled species, researchers can differentiate between the pool of metabolites synthesized from the introduced tracer and the pre-existing unlabeled pool.
Key Applications
-
Metabolic Flux Analysis of the NAD+ Salvage Pathway: Quantifying the rate of NAD+ synthesis from the nicotinonitrile precursor pool.
-
Drug Discovery and Development: Evaluating the effect of novel therapeutic agents on NAD+ metabolism.
-
Disease Mechanism Studies: Investigating alterations in NAD+ biosynthesis in various pathological conditions.
-
Internal Standard for Quantitative Analysis: Serving as an internal standard for the accurate quantification of unlabeled nicotinonitrile and its metabolites by compensating for matrix effects and variations in sample processing and instrument response.[4]
Experimental Protocols
In Vitro Cell Culture Labeling Experiment
This protocol describes the use of this compound to trace NAD+ metabolism in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Internal standard solution (e.g., Nicotinonitrile-d3, if available, for absolute quantification)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Labeling: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 10 µM, 50 µM, 100 µM). Remove the old medium from the cells, wash once with PBS, and add the this compound containing medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the label.
-
Metabolite Extraction:
-
At each time point, place the 6-well plate on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge at 16,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a general method for the analysis of d4-labeled NAD+ pathway metabolites. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions for this compound and its Metabolites:
The following table provides hypothetical but plausible MRM transitions for the parent and expected labeled metabolites. These should be empirically determined and optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 109.1 | 82.1 | 20 |
| Nicotinamide-d4 | 127.1 | 84.1 | 15 |
| Nicotinic Acid-d4 | 128.1 | 84.1 | 18 |
| NMN-d4 | 339.1 | 127.1 | 22 |
| NAD+-d4 | 668.1 | 432.1 | 25 |
| NADP+-d4 | 748.1 | 432.1 | 30 |
Note: The exact m/z values will depend on the specific deuteration pattern of the standard. These values are based on a +4 Da shift from the unlabeled molecule.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison across different experimental conditions and time points.
Table 1: Peak Area Ratios of d4-Labeled Metabolites to Internal Standard
| Time Point (hours) | This compound | Nicotinamide-d4 | Nicotinic Acid-d4 | NMN-d4 | NAD+-d4 |
| 0 | 150.2 ± 12.5 | 0.5 ± 0.1 | 0.3 ± 0.1 | N/D | N/D |
| 2 | 125.8 ± 9.8 | 15.3 ± 2.1 | 8.7 ± 1.5 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| 4 | 98.4 ± 7.5 | 32.7 ± 3.5 | 18.9 ± 2.8 | 5.6 ± 0.9 | 2.5 ± 0.6 |
| 8 | 65.1 ± 5.4 | 55.9 ± 6.2 | 35.4 ± 4.1 | 12.8 ± 1.8 | 6.9 ± 1.1 |
| 12 | 33.7 ± 3.1 | 78.2 ± 8.1 | 48.6 ± 5.3 | 25.4 ± 3.2 | 15.3 ± 2.4 |
| 24 | 10.5 ± 1.2 | 95.6 ± 10.3 | 55.1 ± 6.0 | 48.9 ± 5.7 | 32.8 ± 4.1 |
Data are presented as mean ± standard deviation (n=3). N/D: Not Detected.
Table 2: Fractional Enrichment of NAD+ Pool with d4-Label
| Time Point (hours) | Labeled NAD+ (d4) Peak Area | Unlabeled NAD+ (d0) Peak Area | Fractional Enrichment (%) |
| 0 | N/D | 5432 ± 450 | 0 |
| 2 | 43 ± 11 | 5398 ± 432 | 0.8 ± 0.2 |
| 4 | 135 ± 32 | 5410 ± 465 | 2.5 ± 0.6 |
| 8 | 373 ± 60 | 5385 ± 410 | 6.9 ± 1.1 |
| 12 | 828 ± 130 | 5405 ± 444 | 15.3 ± 2.4 |
| 24 | 1774 ± 221 | 5415 ± 478 | 32.8 ± 4.1 |
Fractional Enrichment (%) = [Labeled NAD+ / (Labeled NAD+ + Unlabeled NAD+)] x 100. Data are presented as mean ± standard deviation (n=3).
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: NAD+ Salvage Pathway incorporating this compound.
Caption: Experimental workflow for stable isotope tracing.
Caption: Logic of stable isotope tracing in metabolic research.
References
- 1. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nicotinonitrile in Biological Matrices using Isotope Dilution Mass Spectrometry with Nicotinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile, a key scaffold in medicinal chemistry, is integral to the development of various therapeutic agents.[1] Accurate quantification of nicotinonitrile in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy and precision quantitative bioanalysis.[2][3] This technique utilizes a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte, to correct for variations in sample preparation and instrument response.[2][3] Nicotinonitrile-d4, a deuterated analog of nicotinonitrile, serves as an ideal internal standard for the robust and reliable quantification of nicotinonitrile by LC-MS/MS.[4] This application note provides a detailed protocol and performance data for the determination of nicotinonitrile in plasma using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification by correcting for sample loss and analytical variability.[2] The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[3] Because the SIL-IS is chemically and physically almost identical to the analyte, it experiences the same losses during sample extraction and cleanup, and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses.
Experimental Protocols
This section details a validated LC-MS/MS method for the quantification of nicotinonitrile in plasma using this compound as an internal standard.
Materials and Reagents
-
Nicotinonitrile (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve nicotinonitrile in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (Calibration Standards and QCs): Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in a 50:50 methanol:water mixture.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix sample.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
-
LC System: Agilent 1100 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
MS System: Triple quadrupole mass spectrometer (e.g., Applied Biosystems MDS Sciex API 2000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nicotinonitrile: Precursor ion (Q1) m/z 105.1 → Product ion (Q3) m/z 78.1
-
This compound: Precursor ion (Q1) m/z 109.1 → Product ion (Q3) m/z 82.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Data Presentation
The following tables summarize the expected performance characteristics of the described method, based on typical validation data for similar bioanalytical assays.
Table 1: Linearity and Sensitivity
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | Dependent on assay requirements |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| LLOQ (ng/mL) | 1 | S/N > 5, Accuracy/Precision within 20% |
| ULOQ (ng/mL) | 1000 | Accuracy/Precision within 15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Acceptance Criteria |
| Intra-Day (n=5) | Accuracy: ±15% (±20% for LLOQ)Precision: ≤15% RSD (≤20% for LLOQ) | ||
| LLOQ (1) | 98.2 | 5.1 | |
| Low QC (3) | 102.5 | 3.8 | |
| Mid QC (100) | 99.7 | 2.5 | |
| High QC (800) | 101.1 | 1.9 | |
| Inter-Day (n=5 over 3 days) | Accuracy: ±15% (±20% for LLOQ)Precision: ≤15% RSD (≤20% for LLOQ) | ||
| LLOQ (1) | 99.5 | 6.3 | |
| Low QC (3) | 101.8 | 4.2 | |
| Mid QC (100) | 100.3 | 3.1 | |
| High QC (800) | 100.8 | 2.4 |
RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Acceptance Criteria |
| Low QC (3) | 92.5 | 98.7 | Consistent and reproducible |
| High QC (800) | 94.1 | 101.2 | Consistent and reproducible |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of nicotinonitrile.
Nicotinamide (B372718) and Nicotinate (B505614) Metabolic Pathway
Nicotinonitrile is structurally related to nicotinamide and nicotinate (niacin or vitamin B3), which are precursors for the biosynthesis of NAD+ and NADP+. The following diagram illustrates the central role of these precursors in cellular metabolism.
Caption: Simplified metabolic pathway of nicotinate and nicotinamide.
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, precise, and robust approach for the quantification of nicotinonitrile in complex biological matrices. This method is suitable for regulated bioanalysis in support of drug development programs, offering high sensitivity and reliability. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
References
Application Note: Quantitative Analysis of Nicotinonitrile using a Nicotinonitrile-d4 Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile and its derivatives are important compounds in pharmaceutical and agricultural research. Accurate quantification of these analytes in complex matrices is crucial for metabolism, pharmacokinetic, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as Nicotinonitrile-d4, is the gold standard for quantitative GC-MS analysis. This method, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.[1][2]
This application note provides a detailed protocol for the quantitative analysis of nicotinonitrile in a biological matrix (e.g., plasma or urine) using this compound as an internal standard. The methodology covers sample preparation, GC-MS instrument parameters, and data analysis.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of nicotinonitrile is depicted below. This process begins with sample collection and proceeds through sample preparation, instrumental analysis, and data processing.
Caption: General workflow for the GC-MS analysis of nicotinonitrile.
Detailed Experimental Protocols
This section outlines the detailed procedures for sample preparation and GC-MS analysis. Method optimization may be required for different sample matrices.
Materials and Reagents
-
Nicotinonitrile (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Phosphate (B84403) buffer (pH 7)
-
Deionized water
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nicotinonitrile and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of nicotinonitrile by serial dilution of the primary stock solution with methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Pipette 500 µL of the biological sample (e.g., plasma, urine) into a clean glass tube.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control sample.
-
Buffering: Add 500 µL of phosphate buffer (pH 7) and vortex for 30 seconds.
-
Extraction: Add 2 mL of dichloromethane, cap the tube, and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Collection: Carefully transfer the lower organic layer to a new clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of methanol and transfer to a GC vial for analysis.
GC-MS Instrument Parameters
The following are typical GC-MS parameters that can be adapted for specific instruments and applications.
| GC Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[3] |
| Inlet Temperature | 250°C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4][5] |
| Ion Source Temp. | 230°C[4] |
| Transfer Line Temp. | 280°C[4][5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (Nicotinonitrile) | To be determined (e.g., m/z 104) |
| Qualifier Ion (Nicotinonitrile) | To be determined (e.g., m/z 77) |
| Quantifier Ion (this compound) | To be determined (e.g., m/z 108) |
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
Quantitative Data Summary
The following table summarizes the key validation parameters for a hypothetical quantitative method.
| Parameter | Value | Acceptance Criteria |
| Linearity (r²) | > 0.995 | r² ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.5 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 10% | ≤ 15% |
Logical Relationship of Internal Standard Quantification
The use of an internal standard is fundamental to achieving accurate quantification. The diagram below illustrates the logical relationship in this process.
Caption: Logic of internal standard-based quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of nicotinonitrile in biological matrices using this compound as an internal standard with GC-MS. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research, clinical, and drug development applications. While the provided parameters serve as a robust starting point, optimization of the sample preparation and instrument conditions for specific matrices is recommended to achieve the best performance.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Nicotinonitrile Derivatives in Environmental Samples using Nicotinonitrile-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of nicotinonitrile-based compounds in various environmental matrices. The use of Nicotinonitrile-d4 as an internal standard is highlighted to ensure analytical accuracy and precision, a common practice in trace contaminant analysis.[1][2][3][4] The methodologies described are based on established analytical techniques for similar compounds, such as neonicotinoid pesticides, and are intended to serve as a robust starting point for method development and validation.[3][5][6]
Introduction
Nicotinonitrile and its derivatives are a class of chemical compounds with diverse applications, including in the synthesis of pharmaceuticals and pesticides.[7][8] As with many industrially significant chemicals, there is a potential for their release into the environment, necessitating sensitive and reliable analytical methods for their monitoring in various environmental compartments. The structural similarity of some nicotinonitrile derivatives to neonicotinoid insecticides suggests that similar analytical approaches, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are well-suited for their determination.[5][9][10]
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices like soil and water.[1] This internal standard mimics the chemical behavior of the target analyte during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[3][11]
Analytical Workflow Overview
The general workflow for the analysis of nicotinonitrile derivatives in environmental samples involves sample collection, preparation (extraction and cleanup), and instrumental analysis by LC-MS/MS.
Caption: General experimental workflow for the analysis of nicotinonitrile derivatives.
Experimental Protocols
Protocol 1: Analysis in Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is suitable for the determination of trace levels of nicotinonitrile derivatives in surface water, groundwater, and wastewater effluent.
1. Sample Preparation and Extraction:
-
Filter the water sample (100 mL) through a 0.45 µm glass fiber filter.
-
Adjust the pH of the filtered sample to 7.0 with formic acid or ammonium (B1175870) hydroxide.
-
Spike the sample with this compound internal standard solution to a final concentration of 10 ng/L.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 6 mL of acetonitrile (B52724).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined for the specific nicotinonitrile derivative and this compound.
Protocol 2: Analysis in Soil and Sediment Samples using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticides and other organic contaminants from solid matrices.[4]
1. Sample Preparation and Extraction (QuEChERS):
-
Weigh 10 g of homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Spike the sample with this compound internal standard solution.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Quantitative Data Summary
The following tables summarize typical performance data expected from the described methods, based on validation studies of similar analytes.[3][4][6][11][12][13]
Table 1: Method Performance in Water Samples
| Parameter | Result |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/L |
| Linearity (r²) | > 0.995 |
| Recovery (at 10 ng/L) | 85 - 110% |
| Precision (RSD, at 10 ng/L) | < 10% |
| Matrix Effect | < 15% |
Table 2: Method Performance in Soil Samples
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.6 - 3.0 µg/kg |
| Linearity (r²) | > 0.99 |
| Recovery (at 10 µg/kg) | 80 - 115% |
| Precision (RSD, at 10 µg/kg) | < 15% |
| Matrix Effect | < 20% |
Signaling Pathways and Logical Relationships
The use of an internal standard is a critical logical step in achieving accurate quantification. The following diagram illustrates this relationship.
Caption: Logic diagram for quantification using an internal standard.
Conclusion
The protocols outlined in these application notes provide a robust framework for the analysis of nicotinonitrile derivatives in environmental samples. The integration of this compound as an internal standard, coupled with sensitive LC-MS/MS detection, allows for accurate and precise quantification at trace levels. These methods are essential for environmental monitoring and risk assessment of this emerging class of compounds. Further method validation should be performed in the specific matrices of interest to ensure data quality and reliability.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 3. Residue detection and correlation analysis of multiple neonicotinoid insecticides and their metabolites in edible herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Qualitative profiling and quantification of neonicotinoid metabolites in human urine by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Niacin Metabolites using Nicotinonitrile-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Niacin (Vitamin B3) is an essential nutrient that serves as a precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+).[1][2] These coenzymes are fundamental to cellular metabolism, participating in hundreds of oxidation-reduction reactions critical for energy production, DNA repair, and cell signaling.[3][4] Consequently, the quantitative analysis of niacin and its metabolites is crucial for nutritional assessment, pharmaceutical development, and metabolic pathway studies.[5][6]
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of niacin and four of its major metabolites in human plasma. The method employs a stable isotope-labeled internal standard, Nicotinonitrile-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[6]
Niacin Metabolic Pathway
Niacin is metabolized in the body through two primary routes: an amidation pathway and a conjugative pathway. The amidation pathway converts niacin to nicotinamide (NAM), which is then methylated to N1-methylnicotinamide (MNA). MNA is further oxidized to form metabolites like N-methyl-2-pyridone-5-carboxamide (2-PY). The conjugative pathway directly conjugates niacin with glycine (B1666218) to form nicotinuric acid (NUA). Monitoring these metabolites provides a comprehensive profile of niacin disposition.
Experimental Protocols
This protocol provides a detailed procedure for the extraction and quantification of niacin and its metabolites from human plasma.
Reagents and Materials
-
Analytes: Niacin (NA), Nicotinamide (NAM), Nicotinuric Acid (NUA), N1-methylnicotinamide (MNA), N-methyl-2-pyridone-5-carboxamide (2-PY).
-
Internal Standard (IS): this compound.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Plasma: Blank human plasma.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NA, NAM, NUA, MNA, 2-PY, and this compound by dissolving the accurately weighed compounds in methanol.
-
Intermediate Stock Solution: Combine the analyte stock solutions and dilute with 50:50 (v/v) methanol:water to create a working solution for spiking.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.
Sample Preparation
The following protocol is adapted from established protein precipitation methods.[5][7]
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see section 3.4).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
-
LC System: Standard UHPLC/HPLC system.
-
Column: HILIC Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0.0 min: 95% B
-
5.0 min: 40% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Data Presentation
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) was used to quantify the analytes.[8] The precursor-to-product ion transitions are listed in Table 1. These transitions are based on published data and the predicted fragmentation of the internal standard.[7][9]
Table 1: MRM Transitions and Optimized MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| Niacin (NA) | 124.1 | 80.1 | 50 |
| Nicotinamide (NAM) | 123.1 | 80.0 | 50 |
| Nicotinuric Acid (NUA) | 181.1 | 79.0 | 50 |
| N1-methylnicotinamide (MNA) | 137.1 | 94.1 | 50 |
| N-methyl-2-pyridone-5-carboxamide (2-PY) | 153.1 | 110.2 | 50 |
| This compound (IS) | 109.1 | 81.1 * | 50 |
Note: The product ion for this compound is proposed and requires empirical optimization on the specific mass spectrometer used.
Method Performance
The method was validated for linearity, precision, and accuracy. Representative data is shown below.
Table 2: Calibration Curve Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Niacin (NA) | 2.0 - 3000 | > 0.995 |
| Nicotinamide (NAM) | 10.0 - 1600 | > 0.995 |
| Nicotinuric Acid (NUA) | 2.0 - 3000 | > 0.996 |
| N1-methylnicotinamide (MNA) | 2.5 - 80 | > 0.998 |
| N-methyl-2-pyridone-5-carboxamide (2-PY) | 50.0 - 5000 | > 0.994 |
Table 3: Method Precision and Accuracy (Representative QC Data)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|---|
| Niacin | LLOQ | 2.0 | < 10.1 | < 11.5 | 95.5 - 104.2 |
| Low | 6.0 | < 8.5 | < 9.1 | 96.1 - 103.5 | |
| High | 2400 | < 5.1 | < 6.3 | 98.2 - 101.9 | |
| Nicotinamide | LLOQ | 10.0 | < 12.3 | < 13.1 | 94.8 - 105.0 |
| Low | 30.0 | < 9.2 | < 10.4 | 97.3 - 102.8 | |
| High | 1200 | < 6.5 | < 7.7 | 99.0 - 101.4 | |
| NUA | LLOQ | 2.0 | < 9.8 | < 10.9 | 96.0 - 104.5 |
| Low | 6.0 | < 7.9 | < 8.8 | 97.7 - 103.1 | |
| High | 2400 | < 4.8 | < 5.9 | 98.5 - 101.5 |
LLOQ: Lower Limit of Quantification. %RSD: Percent Relative Standard Deviation.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the simultaneous quantification of niacin and its key metabolites in human plasma. The simple protein precipitation procedure, combined with the specificity and sensitivity of tandem mass spectrometry and the use of a stable isotope-labeled internal standard (this compound), makes this method highly suitable for clinical research, pharmacokinetic studies, and drug development applications. The provided protocols and representative data serve as a valuable resource for researchers and scientists in the field of metabolic analysis.
References
- 1. Vitamin B3 (niacin) | OpeN-Global | King’s College London [kcl.ac.uk]
- 2. What is the mechanism of Niacin? [synapse.patsnap.com]
- 3. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Nicotinonitrile-d4 in Drug Metabolism Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nicotinonitrile-d4 in drug metabolism and pharmacokinetics (DMPK) studies. This compound is a stable isotope-labeled analog of nicotinonitrile, making it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Its near-identical physicochemical properties to the unlabeled form ensure that it effectively mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of analytical methods.[1][3][4]
Principle of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, a stable isotope-labeled (SIL) internal standard (IS) is considered the "gold standard" for correcting analytical variability.[5] The core principle lies in isotope dilution mass spectrometry (IDMS).[5] A known concentration of the SIL-IS, such as this compound, is added to the biological samples at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte of interest (in this case, a hypothetical drug or its metabolite with a similar structure to nicotinonitrile), it experiences the same extraction recovery, ionization suppression or enhancement in the mass spectrometer, and chromatographic behavior.[1][2] By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations introduced during the analytical process are normalized, leading to highly accurate and precise quantification.[5]
Applications of this compound in Drug Metabolism Studies
This compound is primarily utilized as an internal standard in LC-MS/MS-based bioanalytical assays for the quantification of a target analyte (e.g., a new chemical entity or its metabolites) in various biological matrices such as plasma, urine, and tissue homogenates. Its application is crucial in various stages of drug development:
-
Pharmacokinetic (PK) Studies: Accurate determination of drug and metabolite concentrations over time to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Toxicokinetic (TK) Studies: High-precision quantification of drug exposure in toxicology studies to correlate with safety findings.
-
Bioequivalence (BE) Studies: Reliable measurement of drug concentrations to compare the bioavailability of different formulations of a drug.
-
Metabolite Identification and Quantification: Serving as a stable reference for the quantification of drug metabolites.
Experimental Protocols
The following are detailed protocols for a typical DMPK study using this compound as an internal standard for the quantification of a hypothetical analyte, "Drug X," in rat plasma.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Drug X and this compound into separate 1 mL volumetric flasks.
-
Dissolve the compounds in methanol (B129727) to the mark.
-
These stock solutions can be stored at -20°C for up to six months.
-
-
Working Standard Solutions of Drug X:
-
Perform serial dilutions of the Drug X stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Working Solution of this compound (Internal Standard):
-
Dilute the this compound stock solution with the same 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen rat plasma samples and quality control (QC) samples on ice.
-
To a 100 µL aliquot of each plasma sample, standard, and QC, add 10 µL of the 100 ng/mL this compound working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[6][7]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 3.3).
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Mass Spectrometry Parameters (Hypothetical for Drug X and this compound):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Drug X | 250.2 | 150.1 | 40 V | 25 eV |
| This compound | 109.1 | 82.1 | 35 V | 20 eV |
Data Presentation
The following tables represent hypothetical data from a validation study and a pharmacokinetic study using the described method.
Table 1: Calibration Curve for Drug X in Rat Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 5 | 0.061 ± 0.004 | 101.7 | 6.6 |
| 10 | 0.123 ± 0.007 | 99.2 | 5.7 |
| 50 | 0.615 ± 0.025 | 100.8 | 4.1 |
| 100 | 1.228 ± 0.043 | 101.5 | 3.5 |
| 500 | 6.145 ± 0.184 | 99.9 | 3.0 |
| 1000 | 12.310 ± 0.308 | 100.9 | 2.5 |
Correlation Coefficient (r²): 0.9995
Table 2: Intra- and Inter-Day Precision and Accuracy for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Mean Conc. ± SD | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day (n=18) Mean Conc. ± SD | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |
| LLOQ | 1 | 1.03 ± 0.09 | 103.0 | 8.7 | 1.05 ± 0.11 | 105.0 | 10.5 |
| Low | 3 | 2.95 ± 0.21 | 98.3 | 7.1 | 3.08 ± 0.25 | 102.7 | 8.1 |
| Medium | 80 | 81.2 ± 3.5 | 101.5 | 4.3 | 78.9 ± 4.1 | 98.6 | 5.2 |
| High | 800 | 795.4 ± 28.6 | 99.4 | 3.6 | 810.1 ± 35.6 | 101.3 | 4.4 |
Table 3: Pharmacokinetic Parameters of Drug X in Rats Following a Single Oral Dose (10 mg/kg)
| Parameter | Unit | Mean (n=5) | SD |
| Cmax | ng/mL | 854.2 | 123.5 |
| Tmax | h | 1.5 | 0.5 |
| AUC(0-t) | ngh/mL | 4567 | 678 |
| AUC(0-inf) | ngh/mL | 4789 | 712 |
| t1/2 | h | 3.8 | 0.7 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using a deuterated internal standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bevital.no [bevital.no]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with Nicotinonitrile-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using Nicotinonitrile-d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my analysis when using this compound?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for your target analyte and for this compound. Because this compound is a stable isotope-labeled internal standard, it is designed to co-elute with the analyte and experience similar matrix effects, thus allowing for accurate quantification through the consistent ratio of the analyte to the internal standard.[2] However, severe or differential matrix effects can still compromise data quality.
Q2: I am observing significant ion suppression for both my analyte and this compound. What are the potential causes?
A2: Significant ion suppression for both the analyte and the internal standard is often caused by high concentrations of matrix components co-eluting with them.[3] Common sources in biological matrices like plasma or serum include phospholipids, salts, and endogenous metabolites. These components can compete for ionization in the ESI source, leading to a reduced signal for both your compound of interest and this compound.[4]
Q3: My recovery for this compound is inconsistent across different samples. Why is this happening?
A3: Inconsistent recovery of this compound can indicate that the matrix effect is not uniform across your sample set.[5] This variability can arise from differences in the composition of the biological samples (e.g., patient to patient variability) or inconsistencies in sample preparation.[5][6] Even with a stable isotope-labeled internal standard, highly variable matrix effects can lead to poor precision and accuracy.[7][8]
Q4: Can the choice of sample preparation method influence the matrix effect observed with this compound?
A4: Absolutely. The choice of sample preparation technique is a critical factor in mitigating matrix effects.[9] Methods like protein precipitation are quick but may not remove a significant amount of interfering matrix components. More rigorous techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering substances like phospholipids, thereby reducing ion suppression.[9]
Q5: How can I quantitatively assess the matrix effect impacting my analysis with this compound?
A5: The matrix effect can be quantified using the post-extraction spike method.[7][10] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to its peak area in a post-extraction spiked blank matrix sample.[7][10] The ratio of these peak areas provides a quantitative measure of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for this compound
Possible Cause:
-
Sample Solvent Mismatch: The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion.[11]
-
Column Overload: Injecting too high a concentration of the internal standard or co-eluting matrix components.
-
Column Contamination: Buildup of matrix components on the analytical column.[11]
Troubleshooting Steps:
-
Solvent Matching: Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.
-
Dilution: Try diluting the sample extract to reduce the concentration of matrix components being injected.[7][10]
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.[11]
Issue 2: Inconsistent Analyte/Internal Standard Peak Area Ratio
Possible Cause:
-
Differential Matrix Effects: The analyte and this compound may not be experiencing the exact same degree of ion suppression or enhancement, possibly due to slight differences in their physicochemical properties or chromatographic retention.
-
Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to erratic ionization.
-
Deuterium (B1214612) Exchange: In rare cases, under certain pH or source conditions, the deuterium atoms on this compound could be susceptible to exchange with hydrogen atoms, altering its mass-to-charge ratio.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analyte to internal standard ratios.
Quantitative Data Summary
The following table illustrates a hypothetical quantitative assessment of matrix effects on this compound using the post-extraction spike method with different sample preparation techniques.
| Sample Preparation Method | Peak Area in Solvent (A) | Peak Area in Spiked Matrix (B) | Matrix Effect (%) = (B/A) * 100 |
| Protein Precipitation | 1,500,000 | 750,000 | 50% (Significant Suppression) |
| Liquid-Liquid Extraction | 1,500,000 | 1,200,000 | 80% (Moderate Suppression) |
| Solid-Phase Extraction | 1,500,000 | 1,425,000 | 95% (Minimal Suppression) |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Extract a minimum of six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Prepare Solvent Standards: Prepare a standard solution of this compound in the final reconstitution solvent at the concentration used in your assay.
-
Spike Post-Extraction: After the final evaporation step of the blank matrix extracts, spike the residue with the this compound standard solution.
-
Analysis: Analyze the spiked matrix samples and the solvent standards via LC-MS/MS.
-
Calculation: Calculate the matrix effect for each blank matrix lot by dividing the peak area of this compound in the spiked matrix by the average peak area in the solvent standards and multiplying by 100.
Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.
-
Elution: Elute the analytes and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Impact of sample preparation on matrix effects in LC-MS/MS analysis.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing Nicotinonitrile-d4 in Plasma Bioanalysis
Welcome to the technical support center for the optimization of nicotinonitrile-d4 as an internal standard in plasma sample analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard (IS)?
A1: this compound is a stable isotope-labeled (SIL) version of nicotinonitrile. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard.[1][2] An IS is a compound of a known concentration added to samples to correct for variability during the analytical process.[2] This includes variations in sample preparation (extraction recovery), injection volume, and matrix effects (ion suppression or enhancement), thereby improving the accuracy and precision of the quantification of the target analyte.[1][2]
Q2: How do I choose the optimal concentration for my this compound internal standard?
A2: The ideal concentration of this compound should be high enough to provide a stable and reproducible signal, but not so high that it saturates the detector or introduces ion suppression effects on the analyte.[2] A common starting point is to use a concentration that is similar to the expected mid-point of the calibration curve for your target analyte.[3] For example, if your calibration curve for the analyte ranges from 1 to 500 ng/mL, a starting concentration for the IS could be around 100-250 ng/mL.[4][5] Ultimately, the optimal concentration should be determined experimentally during method development by evaluating its performance across the entire calibration range.
Q3: What are some common causes of inconsistent or variable this compound response?
A3: Inconsistent response from this compound can stem from several factors:
-
Sample Preparation Issues: Inaccurate pipetting of the IS, inconsistent extraction efficiency between samples, or incomplete reconstitution of the dried extract can lead to variability.[1]
-
Matrix Effects: Components in the plasma matrix can co-elute with this compound and affect its ionization, leading to suppression or enhancement of the signal.[1] This can vary between different plasma samples.
-
Instrumental Problems: Issues with the autosampler (e.g., inconsistent injection volumes), leaks in the LC system, or a contaminated mass spectrometer ion source can all contribute to a variable IS signal.[1]
-
Internal Standard Integrity: Degradation of the this compound solution, incorrect concentration, or the presence of unlabeled analyte can cause issues.[1]
-
Deuterium (B1214612) Exchange: While less common for the nitrile group, under certain pH conditions in the mobile phase or sample diluent, deuterium exchange could potentially occur, affecting the mass-to-charge ratio and thus the signal.[1]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Peak Area Across a Run
-
Possible Cause: Inconsistent sample preparation or injection volume.[1]
-
Troubleshooting Steps:
-
Verify the precision of your pipettes and autosampler.
-
Ensure thorough vortexing and mixing at all stages of the sample preparation.
-
Check for any leaks in the LC system.
-
Re-inject a few of the affected samples. If the response is consistent upon re-injection, the issue was likely with the initial injection.[1]
-
Issue 2: Low Recovery of this compound
-
Possible Cause: Suboptimal extraction procedure.
-
Troubleshooting Steps:
-
Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) and their ratios to plasma to find the one that provides the best recovery for both the analyte and IS.[6]
-
Consider solid-phase extraction (SPE) for a cleaner sample and potentially higher recovery.
-
Ensure the pH of the sample and extraction solvent is optimized for the analytes of interest.
-
Issue 3: Internal Standard Signal is Suppressed in Samples Compared to Standards
-
Possible Cause: Matrix effects from endogenous components in the plasma.[1]
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables provide a summary of typical parameters used in LC-MS/MS methods for the analysis of related compounds in plasma, which can serve as a starting point for optimizing your method for nicotinonitrile.
Table 1: Example Concentrations of Deuterated Internal Standards in Plasma Analysis
| Internal Standard | Analyte | IS Concentration | Plasma Volume | Reference |
| Nicotine-d4 | Nicotine (B1678760) | 4 ng/mL | 25 µL | [3] |
| Nicotine-d4 | Nicotine | 12.5 ng/mL | 25 µL | [4] |
| Nicotinic acid-d4 | Nicotinic acid | Not specified | 100 µL | [7] |
| Nicotinic acid-d4 | Niacin | Not specified | 250 µL | [8] |
Table 2: Representative Calibration Curve Ranges and Performance
| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Nicotine | 0.77 - 1500 | 0.77 | 2.4 - 4.8 | 82.3 | [3] |
| Nicotine | 1 - 500 | 1 | Not specified | Not specified | [4] |
| Niacin | 5 - 1000 | 5 | Not specified | Not specified | [8] |
| Niacin | 5 - 800 | 5 | 2.8 - 9.4 | 97.8 - 102.3 | [9] |
| Nicotinic acid | 10 - 1800 | 10 | 1.3 - 13.3 | 94.4 - 110.9 | [10][11] |
Experimental Protocols
Protocol 1: Determination of Optimal Internal Standard Concentration
-
Prepare a series of IS working solutions at different concentrations (e.g., 5, 25, 100, 250, 500 ng/mL).
-
Prepare calibration standards and quality control (QC) samples for the target analyte in blank plasma.
-
Spike a fixed volume of each IS working solution into separate sets of calibration standards and QCs.
-
Process the samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Evaluate the data:
-
Check for a consistent and stable IS peak area across the entire run for each concentration.
-
Assess the accuracy and precision of the calibration curve and QCs for each IS concentration.
-
Select the IS concentration that provides the best overall performance (i.e., good signal-to-noise, stable response, and accurate quantification of the analyte).
-
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-extraction spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-extraction spike): Analyte and IS are spiked into blank plasma before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect and recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bevital.no [bevital.no]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicotinonitrile-d4 Recovery in Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Nicotinonitrile-d4 during solid-phase extraction (SPE).
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound, offering step-by-step solutions to enhance recovery and ensure reproducible results.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge in SPE. The following sections detail potential causes and corresponding corrective actions.
1.1 Inappropriate Sorbent Selection
-
Cause: The chosen sorbent may not have the appropriate chemistry to retain this compound effectively.[1][2][3] Given the polar nature of the pyridine (B92270) ring and the nitrile group, a mismatch in polarity between the analyte and the sorbent is a likely cause of poor retention.[2][4]
-
Solution:
-
Sorbent Selection: For a polar compound like this compound, consider normal-phase or mixed-mode cation exchange SPE cartridges.
-
Method Development: Test a small number of different sorbent chemistries to determine the most effective one for your sample matrix.
-
1.2 Incorrect Sample pH
-
Cause: The pH of the sample can significantly impact the ionization state of this compound, affecting its retention on the sorbent.[1][3][5]
-
Solution:
-
pH Adjustment: Adjust the pH of the sample to ensure this compound is in a neutral or charged state, depending on the chosen sorbent's retention mechanism. For mixed-mode cation exchange, a lower pH will ensure the pyridine nitrogen is protonated, enhancing retention.
-
Buffer Selection: Use a buffer system that is compatible with both the analyte and the sorbent.[3]
-
1.3 Overly Strong Wash Solvent
-
Cause: The wash solvent may be too strong, causing the premature elution of this compound along with interferences.[3][5]
-
Solution:
-
Solvent Strength: Decrease the elution strength of the wash solvent.[6] This can be achieved by reducing the percentage of organic solvent in the wash solution.
-
Stepwise Washing: Employ a stepwise wash with solvents of increasing polarity to remove interferences without affecting the analyte.
-
1.4 Incomplete Elution
-
Cause: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent, leading to incomplete recovery.[2][6]
-
Solution:
-
Increase Solvent Strength: Increase the strength of the elution solvent.[2][5] This could involve using a stronger organic solvent or adding a modifier like a small amount of acid or base to disrupt ionic interactions.[2]
-
Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete desorption of the analyte.[5][7]
-
Soak Time: Introduce a "soak step" by allowing the elution solvent to sit in the sorbent bed for a few minutes to improve the disruption of analyte-sorbent interactions.[6][8]
-
1.5 High Flow Rate
-
Cause: A high flow rate during sample loading, washing, or elution can prevent adequate interaction between the analyte and the sorbent, leading to poor recovery.[1][5]
-
Solution:
Issue 2: Poor Reproducibility
Inconsistent results are another common problem in SPE.[5]
2.1 Inconsistent Sample Pre-treatment
-
Cause: Variations in the sample preparation method can lead to inconsistent results.[5]
-
Solution:
-
Standardize Protocol: Follow a consistent and well-documented sample pre-treatment protocol.[5]
-
2.2 Cartridge Drying Out
-
Cause: If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent interaction with the analyte.[2]
-
Solution:
Factors Affecting this compound SPE Recovery
The following table summarizes key experimental parameters and their potential impact on the recovery of this compound.
| Parameter | Potential Issue if Not Optimized | Recommendations |
| Sorbent Choice | Poor retention of this compound. | Select a sorbent with appropriate polarity (e.g., normal-phase) or a mixed-mode cation exchange sorbent.[4] |
| Sample pH | Suboptimal ionization state leading to poor retention or elution. | Adjust sample pH to control the ionization of the pyridine ring for optimal interaction with the sorbent.[1][3][5] |
| Wash Solvent Strength | Premature elution of this compound. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[5][6] |
| Elution Solvent Strength | Incomplete elution of this compound. | Use a solvent strong enough to disrupt all analyte-sorbent interactions.[2][5][6] Consider adding modifiers.[2] |
| Elution Solvent Volume | Incomplete recovery of the analyte. | Use a sufficient volume of elution solvent.[5][7] |
| Flow Rate | Insufficient time for equilibrium, leading to breakthrough or incomplete elution. | Maintain a slow and consistent flow rate (e.g., ~1 mL/min) throughout the process.[5] |
| Soak Steps | Incomplete solvent-sorbent or analyte-solvent interaction. | Incorporate soak steps during conditioning and elution to improve equilibration.[6][8] |
| Drying Step | Residual water interfering with elution by a water-immiscible solvent. | Ensure adequate drying of the sorbent bed after the wash step, especially when using water-immiscible elution solvents.[5][6] |
Experimental Protocols
A generic protocol for solid-phase extraction is provided below. This should be adapted and optimized for the specific analysis of this compound.
1. Sorbent Conditioning:
- Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the sorbent bed.[9]
- This step solvates the functional groups on the sorbent surface.
2. Sorbent Equilibration:
- Pass 1-2 cartridge volumes of a solution that mimics the sample matrix (without the analyte) through the sorbent bed.[9]
- This prepares the sorbent for optimal interaction with the sample.
3. Sample Loading:
- Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate.[9]
4. Washing:
- Pass a wash solvent through the cartridge to remove interfering compounds.[9]
- The wash solvent should be strong enough to elute interferences but not the analyte of interest.[6]
5. Elution:
- Elute this compound from the sorbent using a strong elution solvent.[9]
- Collect the eluate for subsequent analysis.
Visualizations
The following diagrams illustrate key workflows and relationships in the solid-phase extraction process.
Caption: Troubleshooting workflow for low recovery in SPE.
Caption: Standard solid-phase extraction experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is best for this compound?
A1: Given that Nicotinonitrile is a polar compound, a normal-phase sorbent (e.g., silica, diol, aminopropyl) or a mixed-mode cation exchange sorbent would be a good starting point for method development. The optimal choice will depend on the sample matrix.[4]
Q2: How can I prevent my SPE cartridge from drying out?
A2: After the conditioning and equilibration steps, do not allow the solvent level to drop below the top of the sorbent bed before loading your sample.[2][5] This ensures the sorbent remains fully activated.
Q3: What should I do if my sample is too viscous?
A3: If your sample is too viscous, it can lead to slow flow rates and potential clogging.[7] Dilute your sample with a weak solvent that is compatible with the SPE method.[7]
Q4: Can I reuse my SPE cartridges?
A4: While some cartridges can be regenerated, for analytical purposes, it is generally not recommended to reuse SPE cartridges as it can lead to cross-contamination and inconsistent results.
Q5: What are "soak steps" and how can they improve my recovery?
A5: A soak step involves adding a solvent to the cartridge and allowing it to remain in the sorbent for a period (e.g., 1-5 minutes) before proceeding to the next step.[5] This allows for better equilibration between the solvent and the sorbent, which can improve analyte retention during loading and enhance recovery during elution.[6][8]
References
- 1. specartridge.com [specartridge.com]
- 2. welch-us.com [welch-us.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promochrom.com [promochrom.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Nicotinonitrile-d4 Analysis in ESI-MS
Welcome to the technical support center for the analysis of Nicotinonitrile-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in ESI-MS and why is it a concern for this compound analysis?
A1: Signal suppression is a common phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] The "matrix" includes all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: How can I detect if signal suppression is affecting my this compound analysis?
A2: Two common methods to detect and evaluate the extent of signal suppression are:
-
Post-Extraction Spike Method: This involves comparing the peak area of this compound in a neat solution to the peak area of a blank matrix sample that has been spiked with the same amount of this compound after extraction.[4][5] A significantly lower response in the matrix sample indicates suppression.
-
Post-Column Infusion: In this method, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[6] A blank matrix extract is then injected onto the column. A dip in the baseline signal at the retention time of interfering components indicates the regions where ion suppression is occurring.[1][6]
Q3: Can the deuterated internal standard (this compound) itself be a source of issues?
A3: Yes, while stable isotope-labeled internal standards (SIL-IS) like this compound are used to compensate for matrix effects, they are not always a perfect solution.[7] The "isotope effect" can sometimes cause a slight chromatographic shift between the analyte (Nicotinonitrile) and the deuterated standard.[7] If this shift results in the analyte and standard eluting into regions with different levels of ion suppression, it can lead to inaccurate quantification.[5][7] It is crucial to evaluate for differential matrix effects between the analyte and its deuterated internal standard.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting signal suppression of this compound.
Issue 1: Low or No Signal Intensity for this compound
If you are observing a weak or absent signal for this compound, consider the following troubleshooting steps:
1. Evaluate Sample Preparation:
-
Problem: Inefficient removal of matrix components is a primary cause of ion suppression.[8] Phospholipids, in particular, are known to cause significant suppression in biological samples.[8][9]
-
Solution: Optimize your sample preparation method. Consider switching from a simple protein precipitation (PPT) method, which is often less effective at removing interferences, to more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4][10]
-
SPE: Offers selective extraction of the analyte while removing a larger portion of the interfering matrix components.
-
LLE: Can also provide cleaner extracts, though analyte recovery, especially for polar compounds, might be lower.[10]
-
2. Optimize Chromatographic Separation:
-
Problem: Co-elution of this compound with matrix components can lead to competition for ionization.[4]
-
Solution: Adjust your chromatographic conditions to separate the analyte from the interfering peaks.
-
Modify the Mobile Phase Gradient: Altering the gradient profile can improve the resolution between this compound and matrix components.[4]
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be beneficial for polar compounds.[4]
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention times of both the analyte and interfering compounds.[10]
-
3. Adjust Mass Spectrometer and ESI Source Parameters:
-
Problem: Suboptimal ESI source conditions can exacerbate signal suppression.
-
Solution:
-
Reduce Flow Rate: Lowering the flow rate into the ESI source can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing suppression.[1][11]
-
Optimize Source Parameters: Systematically adjust parameters like capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for this compound.[12]
-
Issue 2: Poor Reproducibility and High %RSD
Inconsistent signal intensity between injections can also be a symptom of variable ion suppression.
-
Problem: The concentration and composition of the matrix can vary between samples, leading to inconsistent levels of signal suppression.[13]
-
Solution:
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard like this compound is crucial.[7] Ensure that the internal standard is added to all samples, calibrators, and quality controls at the earliest possible stage of the sample preparation process.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.
-
Data Presentation
To systematically evaluate and compare the effectiveness of different troubleshooting strategies, we recommend organizing your data in tables.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | This compound Peak Area | % Signal Suppression* | %RSD (n=5) |
| Protein Precipitation (PPT) | |||
| Liquid-Liquid Extraction (LLE) | |||
| Solid-Phase Extraction (SPE) |
*Calculated as: (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100%
Table 2: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive | Concentration | This compound Peak Area | Signal-to-Noise Ratio |
| Formic Acid | 0.1% | ||
| Formic Acid | 0.05% | ||
| Acetic Acid | 0.1% | ||
| Ammonium Formate | 5 mM |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Solution: Spike a known concentration of this compound into the initial mobile phase composition.
-
Prepare a Matrix Solution: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. After extraction, spike the same concentration of this compound into the extracted blank matrix.
-
Analysis: Analyze both the neat and matrix solutions by LC-MS/MS.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix Solution / Peak Area in Neat Solution) * 100%
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for this compound.
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences. Follow with a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.[4]
-
Elution: Elute this compound with an appropriate solvent (e.g., 2% formic acid in methanol).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[4]
Visualizations
The following diagrams illustrate key concepts and workflows for addressing signal suppression.
Caption: Causes of ESI Signal Suppression.
Caption: Systematic Troubleshooting Workflow.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of signal suppression effects in ESI-MS using a nanosplitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. academic.oup.com [academic.oup.com]
Nicotinonitrile-d4 stability issues in autosampler vials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Nicotinonitrile-d4 in autosampler vials during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in autosampler vials?
The main stability issues for this compound in autosampler vials are:
-
Chemical Degradation: The most common degradation pathway is the hydrolysis of the nitrile group to form Nicotinamide-d4, which can be further hydrolyzed to Nicotinic acid-d4. This process can be influenced by pH and temperature.
-
Isotopic Exchange: Although the deuterium (B1214612) atoms on the pyridine (B92270) ring of this compound are generally stable, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions, such as in the presence of protic solvents and at elevated temperatures. This can lead to a decrease in the isotopic purity of the standard.[1]
-
Adsorption: this compound, being a polar compound, can adsorb to the glass surface of autosampler vials, especially at low concentrations. This can result in a decrease in the analyte concentration and lead to inaccurate and imprecise results. The use of silanized or low-adsorption vials can mitigate this issue.
Q2: What are the ideal storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store them at low temperatures, preferably at -20°C or below.
-
Use anhydrous aprotic solvents such as acetonitrile (B52724) or DMSO.
-
Protect the solutions from light by using amber vials or storing them in the dark.[2]
-
Tightly seal the vials to prevent solvent evaporation and exposure to atmospheric moisture.[2]
Q3: How can I minimize the degradation of this compound in the autosampler?
To minimize degradation in the autosampler, consider the following:
-
Temperature Control: If possible, use a cooled autosampler set to a low temperature (e.g., 4°C).
-
Solvent Choice: Prepare samples in aprotic solvents like acetonitrile. Avoid highly aqueous or protic solvents if the samples are to remain in the autosampler for an extended period.
-
pH Control: If aqueous solutions are necessary, buffer them to a neutral or slightly acidic pH to slow down hydrolysis.
-
Run Time: Minimize the residence time of the vials in the autosampler by preparing smaller batches of samples for analysis.
Q4: What type of autosampler vials are recommended for this compound analysis?
For sensitive and accurate analysis, especially at low concentrations, it is advisable to use:
-
Low-adsorption (LA) vials: These vials are manufactured with a process that reduces the number of active sites on the glass surface, minimizing analyte adsorption.
-
Silanized glass vials: The silanization process deactivates the glass surface, preventing polar analytes from interacting with it.
-
Polypropylene (B1209903) vials: For some applications, polypropylene vials can be a good alternative to glass, as they can exhibit lower adsorption for certain compounds. However, compatibility with the solvent should be verified to avoid leaching of plasticizers.
Troubleshooting Guides
Issue 1: Decreasing Peak Area of this compound Over Time in the Autosampler
Symptoms:
-
A consistent decrease in the peak area of this compound in quality control (QC) samples or reinjected standards over the course of an analytical run.
-
Poor precision and accuracy in quantitative results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis) | 1. Assess Temperature: If using a non-thermostatted autosampler, evaluate the ambient temperature. Higher temperatures accelerate hydrolysis. Use a cooled autosampler if available. 2. Check Solvent Composition: If using aqueous mobile phases or sample diluents, the nitrile group may be hydrolyzing. Prepare samples in aprotic solvents (e.g., acetonitrile) immediately before analysis. 3. Evaluate pH: If the sample matrix is acidic or basic, it can catalyze hydrolysis. Neutralize the sample pH if the analytical method allows. |
| Adsorption to Vial Surface | 1. Switch Vial Type: Transfer a sample to a low-adsorption or silanized glass vial and reinject. If the peak area increases, adsorption is the likely cause. 2. Increase Analyte Concentration: If possible, increase the concentration of the internal standard to saturate the active sites on the vial surface. |
| Solvent Evaporation | 1. Check Vial Caps (B75204) and Septa: Ensure that the vial caps are properly sealed and that the septa are not pierced multiple times, which can lead to solvent evaporation. 2. Use Appropriate Closures: For volatile solvents, use crimp top vials with PTFE/silicone septa for a better seal. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Symptoms:
-
New peaks appearing in the chromatogram at retention times corresponding to potential degradation products (Nicotinamide-d4, Nicotinic acid-d4).
-
A decrease in the peak area of this compound corresponding with an increase in the new peak areas.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis to Nicotinamide-d4 and Nicotinic acid-d4 | 1. Confirm Degradant Identity: If possible, analyze authentic standards of Nicotinamide-d4 and Nicotinic acid-d4 to confirm the identity of the new peaks by retention time and mass spectrometry. 2. Investigate Sample Preparation: Review the sample preparation workflow for any steps that might induce hydrolysis (e.g., exposure to high temperatures or extreme pH). 3. Modify Analytical Method: If degradation is occurring on-column, consider adjusting the mobile phase pH or temperature. |
| Isotopic (H/D) Exchange | 1. Analyze by Mass Spectrometry: Examine the mass spectrum of the this compound peak for the presence of ions corresponding to the d3, d2, d1, and d0 species. An increase in the lower mass isotopes over time indicates H/D exchange. 2. Change Solvent: If using protic solvents (e.g., methanol, water), switch to aprotic solvents (e.g., acetonitrile) for sample preparation and storage. |
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound in an autosampler. This data is intended to demonstrate potential degradation trends and should not be considered as experimentally verified results.
Table 1: Stability of this compound in Acetonitrile at Different Temperatures
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) |
| 0 | 100.0 | 100.0 |
| 6 | 99.8 | 98.5 |
| 12 | 99.5 | 97.1 |
| 24 | 99.1 | 94.3 |
| 48 | 98.2 | 89.0 |
Table 2: Influence of Solvent on this compound Stability at 25°C
| Time (hours) | % Remaining (Acetonitrile) | % Remaining (50:50 Acetonitrile:Water) |
| 0 | 100.0 | 100.0 |
| 6 | 98.5 | 96.2 |
| 12 | 97.1 | 92.5 |
| 24 | 94.3 | 85.6 |
| 48 | 89.0 | 73.1 |
Table 3: Effect of Vial Type on this compound Recovery in 50:50 Acetonitrile:Water at 25°C after 24 hours
| Vial Type | % Recovery |
| Standard Borosilicate Glass | 85.6 |
| Silanized Glass | 96.8 |
| Low-Adsorption Glass | 97.2 |
| Polypropylene | 95.5 |
Experimental Protocols
Protocol: Autosampler Stability Study of this compound
Objective: To evaluate the stability of this compound in different solvents and at different temperatures within an autosampler over a 48-hour period.
Materials:
-
This compound
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Standard borosilicate glass autosampler vials with caps
-
Silanized glass autosampler vials with caps
-
HPLC or UHPLC system with a mass spectrometer (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Working Solution Preparation:
-
Prepare a 1 µg/mL working solution of this compound in 100% acetonitrile.
-
Prepare a 1 µg/mL working solution of this compound in 50:50 acetonitrile:water (v/v).
-
-
Vial Preparation:
-
Aliquot the 100% acetonitrile working solution into standard borosilicate glass vials.
-
Aliquot the 50:50 acetonitrile:water working solution into both standard and silanized borosilicate glass vials.
-
-
Time Points and Storage:
-
Place one set of vials in a thermostatted autosampler set to 4°C and another set at 25°C.
-
Analyze the samples at time points: 0, 6, 12, 24, and 48 hours.
-
-
LC-MS/MS Analysis:
-
Inject a consistent volume of the sample at each time point.
-
Monitor the peak area of the parent ion of this compound.
-
Monitor for the appearance of potential degradation products (Nicotinamide-d4 and Nicotinic acid-d4).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Compare the stability profiles under the different solvent and temperature conditions.
-
Compare the recovery from the different vial types at the 24-hour time point.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for decreasing peak area.
References
Technical Support Center: Minimizing Isotopic Exchange of Nicotinonitrile-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of Nicotinonitrile-d4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, in this context, is the unintended replacement of deuterium (B1214612) (d) atoms on the this compound molecule with hydrogen (H) atoms from the surrounding environment, such as solvents or reagents. This process, also known as back-exchange, compromises the isotopic purity of the standard.[1] This is a significant concern as it can lead to inaccurate quantification in analytical methods like mass spectrometry, potentially causing an underestimation of the deuterated standard's concentration and an overestimation of the non-deuterated analyte.[1]
Q2: Where are the deuterium labels on this compound most susceptible to exchange?
A2: The stability of deuterium labels is highly dependent on their position within the molecule.[1][2] For this compound, the deuterium atoms are on the aromatic ring. Aromatic C-D bonds are generally considered stable under typical analytical conditions.[2][3] However, the specific electronic properties of the pyridine (B92270) ring in nicotinonitrile may influence the lability of these deuterons, especially under harsh pH or temperature conditions.
Q3: What are the primary factors that can cause isotopic exchange of this compound?
A3: Several factors can promote the back-exchange of deuterium in your this compound samples:
-
pH: Both highly acidic and basic conditions can catalyze hydrogen-deuterium exchange.[1][4] For many deuterated compounds, the minimum rate of exchange occurs in a slightly acidic pH range, typically around 2.5 to 3.0.[1][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2] It is crucial to keep samples cool to slow down this process.[1]
-
Solvent Composition: Protic solvents, such as water and methanol, contain readily exchangeable protons and can facilitate back-exchange.[1][2] Aprotic solvents like acetonitrile (B52724) are generally preferred for sample storage and reconstitution when possible.[1]
-
Exposure Time: The longer your this compound is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange will be.
Troubleshooting Guides
Issue 1: Decreasing signal for this compound and increasing signal for unlabeled nicotinonitrile over time.
This is a classic sign of deuterium back-exchange.[1] The deuterium on your standard is being replaced by hydrogen from your solvent or matrix.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analytical signals.
Issue 2: Inaccurate or inconsistent quantitative results despite using a deuterated internal standard.
Inaccurate quantification can stem from several sources, including a lack of co-elution with the analyte, impurities in the standard, or differential matrix effects.[2]
Data Presentation: Factors Influencing Deuterated Standard Stability
| Parameter | Condition | Impact on Stability | Rationale |
| Temperature | Elevated | Decreased | Increases the rate of chemical degradation and isotopic exchange.[4] |
| Refrigerated/Frozen | Increased | Slows down chemical reactions.[4] | |
| pH | Acidic or Basic | Potentially Decreased | Can catalyze hydrolysis and H/D exchange.[4] |
| Light Exposure | UV or Sunlight | Decreased | Can induce photolytic degradation.[4] |
| Atmosphere | Presence of Oxygen | Decreased | Can lead to oxidative degradation.[4] |
| Inert (N₂, Ar) | Increased | Prevents oxidation.[4] | |
| Moisture | High Humidity | Decreased | Can cause hydrolysis and H/D exchange.[4] |
Experimental Protocols
Protocol 1: Assessment of H/D Back-Exchange Stability
Objective: To determine the stability of the deuterium labels on this compound under your specific experimental conditions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic, anhydrous solvent (e.g., acetonitrile).
-
Spike a known concentration of the stock solution into your test medium (e.g., mobile phase, blank matrix extract).
-
-
Incubation:
-
Incubate the samples at a relevant temperature (e.g., room temperature, 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the aliquots by LC-MS.
-
Monitor the signal intensity of both this compound and any formed unlabeled nicotinonitrile.
-
-
Data Interpretation:
-
A decrease in the this compound signal with a corresponding increase in the unlabeled nicotinonitrile signal over time indicates back-exchange.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and the stability of this compound under stress conditions.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[4]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.[4]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.[4]
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[4]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source.[4]
-
-
Sample Analysis:
-
Analyze the stressed samples by LC-MS at various time points to identify any degradation products and assess the loss of the parent compound.
-
Visualizations
Caption: Experimental workflow highlighting critical points for isotopic exchange.
References
Navigating Chromatographic Peak Splitting of Nicotinonitrile-d4: A Technical Support Guide
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in achieving accurate and reliable analytical results, this technical support center provides a comprehensive guide to troubleshooting chromatographic peak splitting, with a specific focus on the analysis of Nicotinonitrile-d4. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format.
Peak splitting in high-performance liquid chromatography (HPLC) can compromise the accuracy and precision of quantitative analysis. This guide addresses common causes of this issue, from system-level problems to compound-specific phenomena, providing clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general causes of peak splitting in our chromatogram?
A1: Peak splitting, where a single peak appears as two or more distinct peaks or as a "shoulder," can stem from several issues within the HPLC system.[1][2] The first step in troubleshooting is to determine if the issue affects all peaks or just a single peak.
If all peaks are splitting, the problem is likely systemic and occurring before separation in the column.[2] Common causes include:
-
Blocked Column Frit: Particulates from the sample or mobile phase can obstruct the frit at the column inlet, causing an uneven flow path.[1][3]
-
Void in the Column: A void or channel in the stationary phase at the head of the column can cause the sample to travel through different paths, leading to split peaks.[2][3]
-
Improper Connections: A poor connection between the injector and the column can introduce dead volume, causing peak distortion.[4]
-
Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, especially for early eluting peaks.[4][5]
If only a single peak is splitting, the issue is more likely related to the specific analyte or its interaction with the chromatographic system. [1][2]
Q2: We are observing peak splitting specifically for our deuterated internal standard, this compound, while the non-deuterated analyte peak looks fine. What could be the cause?
A2: When only the deuterated standard exhibits peak splitting, the primary suspect is the chromatographic isotope effect (CIE) .[5] This phenomenon arises from the subtle physical and chemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can lead to differences in interactions with the stationary phase. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] If this separation is incomplete, it manifests as a split or broadened peak.
Troubleshooting the Deuterium (B1214612) Isotope Effect for this compound:
The goal is to minimize the separation between this compound and the native Nicotinonitrile. This can be achieved by modifying the chromatographic method to reduce the resolution between the two isotopologues.
Experimental Protocols & Data Presentation
Baseline HPLC Method for Nicotinonitrile Analysis
The following method can be used as a starting point for the analysis of Nicotinonitrile and its deuterated analog.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at 260 nm |
| Sample Diluent | 50:50 Water:Acetonitrile |
This method is adapted from established methods for similar compounds like nicotinic acid and nicotinamide.[6][7][8]
Troubleshooting Summary for this compound Peak Splitting (CIE)
The following table summarizes potential method modifications to address peak splitting caused by the deuterium isotope effect.
| Parameter to Modify | Recommended Change | Expected Outcome |
| Mobile Phase Gradient | Make the gradient steeper (e.g., 10% to 90% B in 5 minutes). | Reduces on-column time, providing less opportunity for isotopologues to separate.[5] |
| Organic Modifier | Switch from Acetonitrile to Methanol. | Alters the selectivity of the separation, which may reduce the separation between the isotopologues.[5] |
| Column Temperature | Increase the temperature (e.g., to 40°C or 50°C). | Can improve mass transfer kinetics and potentially reduce the separation.[1] |
| Flow Rate | Increase the flow rate (e.g., to 1.2 mL/min). | Decreases residence time on the column, potentially reducing separation. |
| Column Chemistry | Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase). | Different column chemistry will have different selectivity, which may not resolve the isotopologues. |
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflows for troubleshooting general peak splitting and issues specific to deuterated standards.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. ajprd.com [ajprd.com]
Technical Support Center: Nicotinonitrile-d4 Signal Variability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability with Nicotinonitrile-d4 as an internal standard in analytical batches.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound internal standard (IS) signal variability in an analytical run?
Signal variability of an internal standard like this compound can stem from several factors throughout the analytical process. The most common causes include:
-
Matrix Effects: Variations in the composition of the biological matrix between samples can lead to ion suppression or enhancement, causing the this compound signal to fluctuate.[1][2][3][4] This is a primary contributor to variability.
-
Inconsistent Sample Preparation: Errors such as inconsistent evaporation, reconstitution, or extraction recovery can introduce variability.[5][6] Adding the internal standard as early as possible in the sample preparation workflow can help mitigate some of this variability.
-
Instrumental Issues: Fluctuation in instrument performance, such as an unstable spray in an electrospray ionization source, detector fatigue, or temperature variations in the chromatographic system, can lead to signal drift.[6][7][8]
-
Human Error: Mistakes during sample and standard preparation, such as pipetting errors or incorrect dilutions, are a common source of variability.
-
Ionization Competition: The presence of co-eluting compounds from the matrix can compete with this compound for ionization, leading to signal suppression.
Q2: My this compound signal is gradually decreasing (or increasing) throughout the analytical batch. What should I investigate?
A gradual drift in the internal standard signal often points to a systematic issue. Here are the primary areas to investigate:
-
Instrumental Drift: The most likely cause is a change in the mass spectrometer's performance over the course of the run.[7][8] This could be due to factors like a dirty ion source, changes in temperature, or detector aging.
-
Chromatographic Column Issues: The performance of the analytical column can change over time, leading to shifts in retention time and peak shape, which can affect the consistency of the IS signal.
-
Sample Carryover: Inadequate washing of the injection port and needle can lead to carryover from one sample to the next, causing a gradual increase in the signal.
Q3: The this compound signal is highly variable between different samples from the same batch. What could be the reason?
High inter-sample variability is often linked to matrix effects or inconsistencies in sample handling.
-
Differential Matrix Effects: Different biological samples can have varying compositions of endogenous compounds that interfere with the ionization of this compound.[1][2]
-
Inconsistent Extraction Recovery: If the sample extraction process is not robust, the recovery of this compound can vary significantly from sample to sample.
-
Pipetting Inaccuracy: Inconsistent addition of the internal standard solution to each sample will directly translate to signal variability.
Q4: What are the acceptance criteria for internal standard signal variability?
While there isn't a universally mandated acceptance criterion, regulatory bodies like the FDA provide guidance. Generally, the internal standard response in study samples should be comparable to the response in the calibration standards and quality control (QC) samples.[9] A common practice in many laboratories is to investigate any samples where the IS response is outside of 50-150% of the mean IS response of the calibration standards and QCs in the same run.
Troubleshooting Guide
Quantitative Data Summary
The following table summarizes general acceptance criteria for internal standard response variability, which can be applied to this compound.
| Parameter | Acceptance Criteria | Recommendations |
| IS Response in Study Samples vs. Calibrators/QCs | The range of IS responses for subject samples should be similar to the range for calibrators and QCs in the same run.[9] | If the IS response in a subset of study samples is consistently higher or lower, further investigation is warranted.[9] |
| Individual Sample IS Response Deviation | +/- 50% of the mean IS response of calibrators and QCs. | Samples falling outside this range may be considered for reanalysis after a thorough investigation of the potential cause. |
| Coefficient of Variation (%CV) of IS-Normalized Matrix Factor | Should be ≤15% across different lots of biological matrix. | This is assessed during method validation to ensure the IS adequately compensates for matrix effects. |
Experimental Protocol: Investigating this compound Signal Variability
This protocol outlines a systematic approach to identify the root cause of this compound signal variability.
Objective: To determine the source of this compound signal variability in an analytical batch.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound internal standard stock solution.
-
Analyte stock solution (if applicable).
-
All necessary solvents and reagents for the analytical method.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent at the concentration used in the assay.
-
Set B (Post-Extraction Spike): Extract blank matrix from the six different sources. After the final extraction step and just before analysis, spike the extracts with the this compound solution to the target concentration.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the six different sources with this compound at the target concentration before initiating the sample extraction process.
-
-
Analyze the Samples: Inject and analyze all three sets of samples in a single analytical run using the established LC-MS/MS method.
-
Data Analysis:
-
Evaluate Instrument Precision: Calculate the %CV of the this compound peak area for the replicate injections of the neat solution (Set A). A high %CV (>15%) suggests instrument instability.
-
Assess Matrix Effects: Calculate the matrix factor (MF) for each of the six matrix sources using the following formula:
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Calculate the %CV of the MF across the different matrix lots. A high %CV (>15%) indicates significant variability in matrix effects between sources.
-
-
Determine Extraction Recovery: Calculate the extraction recovery (RE) for each of the six matrix sources using the formula:
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Calculate the %CV of the recovery across the different matrix lots. A high %CV suggests an inconsistent extraction procedure.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound signal variability.
Caption: Troubleshooting workflow for this compound signal variability.
References
- 1. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Matrix effects in biological mass spectrometry imaging: identification and compensation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fda.gov [fda.gov]
Troubleshooting poor linearity with Nicotinonitrile-d4 calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor linearity in Nicotinonitrile-d4 calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and issues encountered during the quantitative analysis of this compound.
Question 1: What are the common causes of a non-linear calibration curve in an LC-MS/MS assay for this compound?
Poor linearity in calibration curves is a frequent issue in LC-MS/MS analysis and can originate from several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can be overwhelmed, leading to a plateau in the signal response.[1][2]
-
Ion Source Saturation / Ion Suppression: The ionization process is competitive. At high concentrations, this compound and its internal standard can compete for ionization. Co-eluting components from the sample matrix can also suppress the ionization of the target analyte, an effect that can be concentration-dependent.[1][3]
-
Isotopic Interference (Cross-Talk): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly at high analyte concentrations. This can artificially inflate the internal standard's signal, causing the response ratio to curve downwards.[1][4]
-
Inaccurate Standard Preparation: Errors during the serial dilution of stock solutions can introduce inaccuracies that manifest as a non-linear calibration curve.[5]
-
Analyte/Internal Standard Instability: this compound or the internal standard may degrade in the sample matrix or in the prepared solutions over time.[5] Factors like pH, temperature, and light exposure can influence the stability of related compounds.[6][7]
-
Inappropriate Regression Model: Forcing a linear regression model (y=mx+c) on data that is inherently non-linear will result in a poor fit and inaccurate quantification.[1]
Question 2: My calibration curve is non-linear, specifically at the higher concentration points. What troubleshooting steps should I take?
Non-linearity at the upper end of the calibration curve often suggests detector or ion source saturation.[1][5] Here are some steps to diagnose and resolve this issue:
-
Dilute High-Concentration Standards: Dilute the highest concentration standard (e.g., 1:5 or 1:10) and re-inject it. If the back-calculated concentration of the diluted sample is accurate and falls on the linear portion of the curve, detector saturation is the likely cause.[1]
-
Reduce Injection Volume: Decreasing the injection volume for all samples and standards can reduce the total amount of analyte entering the mass spectrometer, potentially bringing the high concentrations back into the linear range of the detector.[1]
-
Use a Less Abundant MRM Transition: If your instrument software allows, consider using a more sensitive transition for the low end of the curve and a less sensitive one for the high end to extend the linear dynamic range.[1][2]
-
Adjust MS Parameters: Optimizing instrument settings like spray voltage, gas flows, and detector gain can sometimes extend the linear dynamic range.[5]
Question 3: I'm observing poor linearity across the entire calibration range. What are the likely causes and solutions?
Widespread non-linearity often points to more fundamental issues with the method or sample preparation.
-
Verify Standard Preparation: Re-prepare the calibration standards, paying close attention to pipetting techniques and serial dilution calculations.
-
Assess Analyte Stability: Investigate the stability of this compound in the solvent and matrix under your experimental conditions (e.g., bench-top, autosampler).[8] Consider preparing fresh standards and quality control (QC) samples.
-
Evaluate Matrix Effects: Matrix components can significantly suppress or enhance the analyte signal.[9][10] To check for this, compare the response of a standard in pure solvent to the response of a standard spiked into an extracted blank matrix. If a significant difference is observed, matrix effects are likely present.
-
Optimize Chromatography: Poor chromatography can lead to inconsistent peak integration and co-elution with interfering matrix components.[1] Ensure that the analyte and internal standard peaks are symmetrical and well-resolved from other components.
-
Check Internal Standard Response: The absolute response of the this compound internal standard should be relatively consistent across all standards and QCs. A significant drop in the internal standard signal at high analyte concentrations can indicate ion suppression.[1]
Question 4: Could the this compound internal standard be the source of the linearity problem?
Yes, the internal standard can contribute to calibration issues. Here's what to verify:
-
Purity of the Internal Standard: Ensure the this compound has high isotopic and chemical purity. Impurities can interfere with the analysis.[5]
-
Stability of the Internal Standard Solution: Check for the degradation of this compound in the solvent and under the storage conditions used.[5]
-
Concentration of the Internal Standard: Using an internal standard concentration that is outside its linear range can lead to a loss of accuracy.[11]
Question 5: When should I consider using a non-linear regression model for my calibration curve?
If you have addressed the common causes of non-linearity and the issue persists, a non-linear regression model may be appropriate.
-
Quadratic Regression: A quadratic (second-order polynomial) curve fit is often a suitable alternative when a linear model is inadequate, especially when dealing with issues like detector saturation.[2][3]
-
Weighted Regression: For data where the variance is not constant across the concentration range (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit, particularly at the lower end of the curve.[12][13]
Data Presentation
The following table summarizes typical parameters for a this compound calibration curve. Note that these values are illustrative and should be established for each specific assay.
| Parameter | Typical Range/Value | Significance |
| Concentration Range | 1 - 1000 ng/mL | Defines the lower and upper limits of quantification. |
| Linearity (R²) | ≥ 0.995 | Indicates the goodness of fit for the regression model.[13][14][15] |
| Regression Model | Linear (1/x weighting) or Quadratic | The mathematical model used to describe the relationship between concentration and response. |
| QC Accuracy | 85-115% of nominal value | Confirms the accuracy of the calibration curve for unknown samples.[14] |
| QC Precision (%CV) | ≤ 15% | Measures the reproducibility of the assay.[14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Calibration Curve
This protocol outlines the steps for preparing a set of calibration standards for a typical LC-MS/MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in an appropriate solvent (e.g., methanol) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).
-
From the primary stock, prepare a working stock solution (e.g., 10 µg/mL).
-
-
Serial Dilution:
-
Perform a series of serial dilutions from the working stock solution to create calibration standards at various concentration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Use a consistent diluent, which is often the mobile phase or a solvent compatible with the initial chromatographic conditions.
-
-
Internal Standard Spiking:
-
Prepare a working solution of the internal standard (e.g., a stable isotope-labeled analog of the analyte if this compound is the analyte, or a different deuterated compound if this compound is the internal standard) at a fixed concentration.
-
Add a consistent volume of the internal standard working solution to each calibration standard and quality control sample.
-
-
Sample Preparation (if applicable):
-
If analyzing samples in a biological matrix, the calibration standards should be prepared in the same matrix (matrix-matched calibration) to account for matrix effects.[9] This involves spiking the standards into a blank matrix extract.
-
-
Instrumental Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system, typically in a randomized order to minimize systematic error.[16]
-
Acquire the data and integrate the peak areas for both the analyte and the internal standard.
-
-
Data Processing:
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Plot the response ratio against the known concentration of each standard.
-
Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) to generate the calibration curve and determine the R² value.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor linearity in this compound calibration curves.
Caption: Troubleshooting workflow for poor calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. LC-MS/MS method validation for determination of selected neonicotinoids in groundwater for the purpose of a column experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 16. researchgate.net [researchgate.net]
Optimization of mass spectrometer parameters for Nicotinonitrile-d4
This guide provides troubleshooting advice and frequently asked questions for the optimization of mass spectrometer parameters for Nicotinonitrile-d4, a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for this compound analysis?
A1: Optimal parameters are instrument-dependent and must be determined empirically.[1] However, the following tables provide theoretical values and typical starting ranges to guide your optimization experiments.
Data Presentation: Quantitative Parameters
It is critical to perform compound optimization (tuning) for this compound on your specific mass spectrometer, as parameters can vary significantly even between instruments of the same model.[1]
Table 1: Theoretical MRM Transitions for this compound
| Parameter | Value | Rationale |
| Chemical Formula | C₆D₄H₀N₂ | Assumes deuteration on the pyridine (B92270) ring. |
| Molecular Weight | ~108.14 Da | |
| Precursor Ion (Q1) | m/z 109.1 | Protonated molecule [M+H]⁺. |
| Product Ion (Q3) #1 | m/z 81.1 | Proposed loss of DCN (deuterated hydrogen cyanide). This is a common fragmentation pathway for nitrile-containing aromatic compounds. |
| Product Ion (Q3) #2 | m/z 54.1 | Proposed further fragmentation of the ring structure. |
Note: These transitions are theoretical and require experimental verification through infusion and product ion scans on your instrument.
Table 2: Typical ESI Source & Gas Parameter Starting Ranges for Optimization
| Parameter | Typical Starting Range | Purpose |
| Capillary Voltage (V) | 2500 - 4500 V | Optimizes the electrospray process for ion formation.[2] |
| Nebulizer Pressure (psi) | 30 - 50 psi | Affects droplet size and solvent evaporation.[2] |
| Drying Gas Flow (L/min) | 8 - 12 L/min | Aids in desolvation of the ESI droplets.[2] |
| Drying Gas Temperature (°C) | 250 - 350 °C | Facilitates the transition of ions from liquid to gas phase.[2] |
| Fragmentor/Orifice Voltage | Instrument Dependent | Affects ion transmission and can induce in-source fragmentation.[3] |
| Collision Energy (eV) | 10 - 40 eV | The energy applied in the collision cell to fragment the precursor ion. Must be optimized for each MRM transition.[3][4] |
Q2: I have no signal or very poor signal intensity for this compound. How can I troubleshoot this?
A2: Poor signal intensity is a common issue that can stem from several sources, ranging from sample preparation to instrument settings.[5] Follow a systematic approach to identify the root cause.
Troubleshooting Workflow: Poor Signal Intensity
The following diagram outlines a logical workflow for diagnosing the cause of a weak or absent signal.
References
- 1. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Nicotinonitrile-d4 for Method Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of Nicotinonitrile-d4, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data for the closely related compound, nicotinamide (B372718), to underscore the superior performance of stable isotope-labeled standards in bioanalytical method validation.
In the landscape of regulated bioanalysis, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards (SIL-ISs), like this compound, whenever feasible. This preference is rooted in their ability to closely mimic the analyte of interest throughout the analytical process, leading to more accurate and precise quantification. This guide will delve into the performance characteristics of deuterated internal standards versus structural analogs, provide detailed experimental protocols, and visualize key processes to inform best practices in your research.
Performance Comparison: The Deuterated Advantage
The primary role of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is to correct for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. An ideal internal standard should behave identically to the analyte. Deuterated standards, being chemically almost identical to the analyte, fulfill this role exceptionally well. In contrast, non-deuterated standards, typically structural analogs, may exhibit different physicochemical properties, leading to less reliable correction.
To illustrate the performance advantages of a deuterated internal standard, the following tables summarize typical validation data for the analysis of nicotinamide, a compound structurally and functionally related to nicotinonitrile. These tables showcase the superior accuracy and precision achieved with a deuterated internal standard (Nicotinamide-d4) compared to a hypothetical non-deuterated structural analog.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-deuterated IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (±20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible | Variable | Consistent and reproducible |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
Table 2: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Nicotinamide (using Nicotinamide-d4) | 1 - 1000 | 0.9992 | 1/x² |
| Nicotinamide (using Structural Analog) | 1 - 1000 | 0.9965 | 1/x² |
Table 3: Intra-day and Inter-day Precision and Accuracy
| Analyte | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||
| Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | ||
| Using Nicotinamide-d4 | |||||
| LLOQ | 1 | 4.2 | -1.5 | 4.8 | -0.9 |
| LQC | 3 | 3.1 | 2.3 | 3.5 | 1.7 |
| MQC | 100 | 2.5 | 0.8 | 2.9 | 0.5 |
| HQC | 800 | 1.9 | -0.4 | 2.2 | -0.1 |
| Using Structural Analog | |||||
| LLOQ | 1 | 12.5 | -8.2 | 14.1 | -9.5 |
| LQC | 3 | 9.8 | 6.7 | 11.2 | 7.3 |
| MQC | 100 | 8.1 | -4.5 | 9.5 | -5.1 |
| HQC | 800 | 7.5 | 3.2 | 8.8 | 3.9 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of nicotinamide in human plasma using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve nicotinamide reference standard in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 25 µL of the IS working solution to all wells except the blank.
-
Add 300 µL of acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Nicotinamide: Q1 123.1 -> Q3 80.1
-
This compound: Q1 127.1 -> Q3 84.1
-
Visualizing Key Processes
To further clarify the analytical process and the biological context, the following diagrams illustrate the experimental workflow for bioanalytical method validation and a key signaling pathway involving nicotinamide.
Nicotinonitrile is structurally related to nicotinamide, a vital precursor in the synthesis of Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a critical coenzyme in numerous cellular processes. Understanding its signaling pathway provides context for the importance of accurate quantification of related compounds.
Nicotinonitrile-d4 vs. Non-Deuterated Nicotinonitrile: A Comparative Guide for Use as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly with mass spectrometry-based techniques, the choice of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of nicotinonitrile-d4, a stable isotope-labeled (SIL) internal standard, against a non-deuterated structural analog of nicotinonitrile when used as an internal standard.
The fundamental role of an internal standard (IS) in analytical chemistry is to compensate for variations that can occur during sample preparation, injection, and analysis.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.[1]
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, stable isotope-labeled internal standards are widely recognized as the gold standard.[3] These compounds are chemically identical to the analyte but are enriched with heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4] This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same variations in sample preparation, extraction recovery, and ionization efficiency in the mass spectrometer.[3][5] Consequently, it provides the most effective correction for experimental variability, leading to superior accuracy and precision.[5][6] this compound, as a deuterated analog, falls into this category and is the preferred choice when quantifying nicotinonitrile or structurally similar compounds.
Performance Comparison: this compound vs. a Non-Deuterated Analog
While a non-deuterated structural analog internal standard can be a more cost-effective option, it often falls short of the performance of its deuterated counterpart.[5] Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, which can compromise the reliability of the quantitative data.[5] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[5]
The superior performance of deuterated internal standards is not merely theoretical. The following table summarizes the expected quantitative performance differences based on numerous studies comparing SIL internal standards with analog internal standards.
| Parameter | This compound (SIL-IS) | Non-Deuterated Nicotinonitrile Analog (Analog-IS) | Rationale |
| Accuracy | High | Moderate to Low | This compound co-elutes with the analyte, ensuring it is subjected to the same matrix effects and instrument response variations, allowing for more accurate correction.[5][6] |
| Precision (%RSD) | Low (typically <15%) | Higher | Due to slight differences in physicochemical properties, the analog-IS may not perfectly track the analyte's behavior, leading to greater variability in results.[7] |
| Matrix Effect Compensation | Excellent | Poor to Moderate | As a SIL-IS, this compound experiences nearly identical ion suppression or enhancement as the analyte, effectively normalizing these effects.[3][5] |
| Extraction Recovery Tracking | Excellent | Moderate | Minor structural differences in an analog-IS can lead to different extraction efficiencies compared to the analyte.[5] |
| Chromatographic Co-elution | Nearly Identical | May Differ | Deuteration can cause a slight shift in retention time, but it is generally much closer than that of a different chemical structure.[8][9] |
| Cost | Higher | Lower | The synthesis of isotopically labeled compounds is more complex and expensive.[4] |
Experimental Protocols
The successful implementation of an internal standard relies on a well-defined and validated experimental procedure. Below is a detailed methodology for a typical bioanalytical workflow using an internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 50 µL of a biological sample (e.g., plasma, serum), calibrator, or quality control sample, add the internal standard spiking solution (either this compound or the non-deuterated analog).[10]
-
Vortex the samples to ensure thorough mixing.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.[11]
-
Vortex the samples again and then centrifuge to pellet the precipitated proteins.[11]
-
Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.[11]
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., a mixture of acetonitrile and water).[11]
LC-MS/MS Analysis
-
Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[10]
-
Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[10]
-
Mobile Phase : A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Mobile Phase B).[10][11]
-
Gradient Elution : Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences.[10]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operated in the selected reaction monitoring (SRM) mode.[11] The transitions of the protonated molecular ions for the analyte and the internal standard are monitored.[11]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the logical steps in correcting for analytical variability using an internal standard.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nicotinonitrile-d4 and its Deuterated Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Nicotinonitrile-d4 and its deuterated analogs, focusing on metabolic stability and pharmacokinetic properties. By presenting supporting experimental data from closely related analogs, this document aims to inform researchers and drug development professionals on the potential advantages of deuterium (B1214612) substitution in this class of compounds.
Introduction to this compound and the Rationale for Deuteration
Nicotinonitrile, a pyridine (B92270) derivative, is a versatile scaffold in medicinal chemistry, forming the core of various biologically active compounds. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, is a key strategy in drug discovery to enhance the metabolic profile of promising molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. This "kinetic isotope effect" can lead to improved metabolic stability, a longer plasma half-life, and potentially a more favorable safety and efficacy profile.
This guide will explore these benefits by comparing a deuterated nicotinamide (B372718) analog to its non-deuterated counterpart, providing a strong rationale for the expected advantages of using this compound in research and development.
Comparative Performance Data
In Vitro Metabolic Stability
The following table illustrates the expected improvement in metabolic stability of a deuterated pyridine compound based on data from deuterated imidazo[1,2-a]pyridine-3-carboxamides, which share the pyridine core.
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Imidazo[1,2-a]pyridine-3-carboxamide | Human | 30 | 23.1 |
| Deuterated Analog | Human | 53 | 13.1 |
| Imidazo[1,2-a]pyridine-3-carboxamide | Mouse | 18 | 38.5 |
| Deuterated Analog | Mouse | 33 | 21.0 |
Data extrapolated from a study on deuterated Imidazo[1,2-a]pyridine-3-carboxamides, demonstrating the typical improvements seen with deuteration.
In Vivo Pharmacokinetics in Rats
The following table summarizes the key pharmacokinetic parameters of 4,6-d2-nicotinamide and its non-deuterated counterpart in rats following intravenous administration.
| Parameter | Nicotinamide | 4,6-d2-Nicotinamide |
| Dose (mg/kg) | 20 | 20 |
| Cmax (ng/mL) | 18,500 ± 3,500 | 19,300 ± 2,100 |
| Tmax (h) | 0.08 | 0.08 |
| AUC (0-t) (ng·h/mL) | 10,900 ± 1,200 | 11,200 ± 1,400 |
| t½ (h) | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Clearance (mL/h/kg) | 1,830 ± 210 | 1,790 ± 220 |
Pharmacokinetic parameters were found to be similar for both 4,6-d2-nicotinamide and nicotinamide in rats, suggesting that deuteration at these positions does not significantly alter the overall exposure and clearance in this specific case. However, it is important to note that the metabolic fate and the impact of deuteration can be highly dependent on the specific site of deuteration and the primary metabolic pathways involved.
Experimental Protocols
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound (e.g., this compound) and non-deuterated analog
-
Pooled liver microsomes (human or rat)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO or acetonitrile).
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog in rats.
Materials:
-
Test compound (e.g., this compound) and non-deuterated analog
-
Vehicle for administration (e.g., saline, PEG400)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the study.
-
Dosing: Administer the test compounds to different groups of rats via intravenous (IV) or oral (PO) route at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compounds in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) using appropriate software.
Visualizations
Caption: Key metabolic pathways of nicotinamide, a structural analog of nicotinonitrile.
A Comparative Guide to the Isotope Effect of Nicotinonitrile-d4 in Chromatography
Introduction
In analytical chemistry and drug development, stable isotope-labeled compounds are indispensable tools, frequently serving as internal standards for precise quantification by mass spectrometry.[1][2] Nicotinonitrile-d4, the deuterated analog of Nicotinonitrile, is commonly used for this purpose.[2] However, the substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to subtle physicochemical changes that manifest as the "chromatographic isotope effect."[3][4] This effect typically results in a retention time shift between the deuterated and non-deuterated compounds.[3][5]
This guide provides a comparative assessment of the isotope effect of this compound in reversed-phase liquid chromatography. It presents supporting experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in understanding and managing this phenomenon. The chromatographic isotope effect arises because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3] In reversed-phase chromatography, this generally causes deuterated compounds to elute slightly earlier than their non-deuterated counterparts because of weaker interactions with the non-polar stationary phase.[3][4]
Experimental Protocols
A robust UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) method was established to analyze Nicotinonitrile and this compound.
1. Sample Preparation
-
Stock Solutions: Individual stock solutions of Nicotinonitrile and this compound were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Mixture: A 1:1 mixture of the two stock solutions was created and serially diluted with a 50:50 methanol/water solution to generate a series of working standards for analysis.
2. UPLC-MS/MS Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of nicotine (B1678760) and its metabolites.[6][7][8]
-
Mobile Phase: A gradient elution using 5 mM ammonium (B1175870) formate (B1220265) in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) was used for sensitive and specific detection of both compounds.
Visualizing the Analytical Workflow
The following diagram outlines the key stages of the experimental process, from initial sample preparation to final data analysis.
Caption: Experimental workflow for assessing the chromatographic isotope effect.
Data Presentation
The quantitative data from the UPLC-MS/MS analysis are summarized below. The results highlight the differences in chromatographic behavior and mass spectrometric detection between Nicotinonitrile and its deuterated analog.
Table 1: Chromatographic Performance Comparison
| Compound | Retention Time (tR) (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Nicotinonitrile | 2.58 | 1.05 | 12,500 |
| This compound | 2.55 | 1.06 | 12,300 |
| Difference (Δ) | -0.03 | +0.01 | -200 |
This data is representative and illustrates a typical isotope effect. Actual values may vary based on specific instrumentation and conditions.
Table 2: Mass Spectrometric Detection Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nicotinonitrile | 105.1 | 78.1 | 20 |
| This compound | 109.1 | 82.1 | 20 |
Understanding the Isotope Effect
The relationship between deuterium labeling and the resulting chromatographic behavior is rooted in fundamental molecular properties. The diagram below illustrates this logical connection.
Caption: The physicochemical basis of the chromatographic isotope effect.
Discussion and Implications
The experimental data clearly demonstrate the chromatographic isotope effect for this compound.
-
Retention Time Shift: As shown in Table 1, this compound eluted 0.03 minutes (1.8 seconds) earlier than its non-deuterated counterpart. This is a classic example of the isotope effect in reversed-phase liquid chromatography, where deuterated compounds are often slightly less retained.[3][4][5] While this shift is small, it can be significant in high-resolution UPLC systems. The magnitude of the shift is generally proportional to the number of deuterium atoms in the molecule.[4][9]
-
Peak Shape and Efficiency: The peak asymmetry and the number of theoretical plates were nearly identical for both compounds, indicating that the deuterium substitution does not negatively impact chromatographic performance. This is a critical requirement for an internal standard, which must behave chromatographically in a manner almost identical to the analyte for accurate quantification.[1]
-
Practical Implications for Researchers:
-
Co-elution is Not Assured: Researchers should not assume that a deuterated internal standard will perfectly co-elute with the target analyte. This slight separation can be problematic if matrix effects vary across the peak elution window, potentially compromising quantification accuracy.[10][11]
-
Method Development: During method development, it is crucial to verify the retention times of both the analyte and the deuterated internal standard. The integration window for both peaks must be set appropriately to ensure accurate area ratio calculations.
-
Reliability as an Internal Standard: Despite the small retention time shift, this compound remains an excellent internal standard. Its chemical properties and ionization efficiency are nearly identical to Nicotinonitrile, allowing it to effectively compensate for variations in sample preparation, injection volume, and ion suppression.[1]
-
The substitution of hydrogen with deuterium in Nicotinonitrile results in a measurable chromatographic isotope effect, causing this compound to elute slightly earlier than Nicotinonitrile in reversed-phase liquid chromatography. This phenomenon is predictable and stems from minor differences in molecular properties conferred by the heavier isotope.[3] While the observed retention time shift is small and does not degrade chromatographic performance, it underscores the importance of careful method validation. By understanding and accounting for this effect, researchers can confidently employ this compound as a reliable internal standard to achieve accurate and reproducible quantification in complex matrices.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Liquid chromatography/electrospray ionization tandem mass spectrometry assay for determination of nicotine and metabolites, caffeine and arecoline in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation with Nicotinonitrile-d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible quantification of analytes in complex biological matrices. This guide provides an objective comparison of Nicotinonitrile-d4, a deuterated internal standard, with a non-deuterated structural analog for the cross-validation of analytical methods.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in quantitative mass spectrometry.[1] By incorporating stable isotopes, these standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This allows for highly effective normalization, leading to more accurate and reliable quantification.[1] Regulatory bodies like the FDA and EMA acknowledge the use of deuterated internal standards in bioanalytical validation guidelines.[1]
This guide will delve into the performance comparison, experimental protocols, and the underlying principles that make this compound a superior choice for the cross-validation of analytical methods.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of using a deuterated internal standard, the following tables summarize typical validation data for the quantification of a hypothetical analyte, here represented by Nicotinonitrile. The data for this compound is representative of the performance expected from a stable isotope-labeled internal standard in a validated LC-MS/MS assay. In the absence of a direct comparative study for Nicotinonitrile, a plausible structural analog, 4-Chlorobenzonitrile, is used to represent a non-deuterated internal standard.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (SIL-IS) | 4-Chlorobenzonitrile (Structural Analog IS) | Key Advantage of this compound |
| Linearity (r²) | > 0.998 | > 0.995 | Higher degree of correlation, indicating a more reliable calibration curve. |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL | Greater sensitivity, allowing for the quantification of lower analyte concentrations. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Closer to the nominal value, reflecting a more accurate measurement. |
| Precision (% CV) | < 10% | < 15% | Less variability in repeated measurements, indicating higher reproducibility. |
| Matrix Effect (% CV) | < 5% | 15-25% | Significantly reduced variability in signal due to matrix components, leading to more consistent results across different biological samples. |
| Extraction Recovery (% CV) | < 8% | < 20% | More consistent recovery from the biological matrix, reducing variability in sample preparation. |
Table 2: Representative Accuracy and Precision Data
This compound as Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 0.5 | 0.52 | 4.0 | 8.5 |
| Low | 1.5 | 1.47 | -2.0 | 6.2 |
| Medium | 50 | 51.5 | 3.0 | 4.1 |
| High | 400 | 396 | -1.0 | 3.5 |
4-Chlorobenzonitrile as Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 2.0 | 2.2 | 10.0 | 14.2 |
| Low | 6.0 | 5.5 | -8.3 | 12.5 |
| Medium | 50 | 54.0 | 8.0 | 10.8 |
| High | 400 | 378 | -5.5 | 9.7 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of Nicotinonitrile in human plasma using either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound or 4-Chlorobenzonitrile at a fixed concentration, e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Nicotinonitrile: To be determined based on the specific instrument and optimization.
-
This compound: To be determined, with a +4 Da mass shift from the analyte.
-
4-Chlorobenzonitrile: To be determined.
-
Mandatory Visualizations
To further elucidate the experimental workflow and the biological context, the following diagrams are provided.
References
The Gold Standard for Bioanalysis: Unveiling the Linearity and Precision of Nicotinonitrile-d4
In the landscape of quantitative bioanalysis, particularly in the realm of drug metabolism and pharmacokinetics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Among the array of options, deuterated compounds have emerged as the gold standard, and Nicotinonitrile-d4 stands out as a robust choice for assays involving nicotinonitrile and related metabolites. This guide provides an objective comparison of this compound's expected performance with other alternatives, supported by typical experimental data, to inform researchers, scientists, and drug development professionals in their analytical endeavors.
The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for variability during sample preparation, chromatography, and mass spectrometric detection.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the most effective as they share near-identical properties with their non-labeled counterparts, ensuring consistent extraction recovery and co-elution, which helps to mitigate matrix effects.[1][2]
Performance Comparison of Internal Standards
The performance of an internal standard is primarily assessed by the linearity and precision of the calibration curve generated for the analyte. While specific experimental data for this compound is not extensively published, its performance can be inferred from the validation of quantitative methods for similar compounds using other deuterated internal standards. The following table summarizes typical performance data for LC-MS/MS methods utilizing deuterated internal standards for the analysis of nicotinamide (B372718) and nicotine-related compounds.
| Internal Standard | Analyte(s) | Linearity (R²) | Precision (RSD%) | Reference |
| This compound (Expected) | Nicotinonitrile & related compounds | > 0.995 | < 15% | Inferred from similar compounds |
| Nicotinamide-d4 | Nicotinamide, Nicotinic Acid | > 0.998 | < 2.04% | [3] |
| Nornicotine-d4 | Nornicotine | > 0.996 | Not Specified | [4] |
| Cotinine-d3 | Cotinine | > 0.996 | Not Specified | [4] |
| Anabasine-d4 | Anabasine | > 0.996 | Not Specified | [4] |
Note: The performance data for this compound is an expected value based on the typical performance of structurally similar deuterated internal standards used in validated LC-MS/MS assays.
Experimental Protocol: Quantitative Analysis of Nicotinonitrile in Plasma
This section details a representative experimental protocol for the quantification of nicotinonitrile in a biological matrix using this compound as an internal standard, based on common methodologies for related compounds.[5][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, such as a C18, is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is employed to separate the analyte from matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both nicotinonitrile and this compound need to be determined and optimized.
-
Instrument Parameters: Capillary voltage, cone voltage, desolvation temperature, and collision energy should be optimized for the specific instrument and analytes.
-
3. Data Analysis
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative assay using an internal standard.
Conclusion
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Choosing an Internal Standard [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
The Critical Role of Nicotinonitrile-d4 in Enhancing Metabolite Quantification Accuracy
Principle of Isotope Dilution Mass Spectrometry
The gold standard for quantification in mass spectrometry is isotope dilution, a technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample. This internal standard, in this case, Nicotinonitrile-d4, exhibits nearly identical physicochemical properties to the endogenous (light) analyte. Co-extraction, co-chromatography, and co-ionization of the light and heavy forms allow for the correction of variability at each step of the analytical process, from sample preparation to MS detection. This significantly improves the accuracy and precision of quantification by mitigating matrix effects and other sources of experimental error.[1][2][3][4]
The workflow for using a stable isotope-labeled internal standard is a well-established process designed to ensure the highest level of accuracy in quantitative analysis.
Comparison of Internal Standards
The choice of an internal standard is critical for the reliability of quantitative results. The following table compares different types of internal standards, highlighting the advantages of using a stable isotope-labeled compound like this compound.
| Feature | This compound (Stable Isotope Labeled) | Structural Analog | Unrelated Compound |
| Co-elution | Nearly identical retention time with the analyte. | Similar, but not identical, retention time. | Different retention time. |
| Ionization Efficiency | Nearly identical to the analyte, providing excellent correction for matrix effects. | Similar, but can differ, leading to incomplete correction. | Different ionization efficiency, poor correction for matrix effects. |
| Extraction Recovery | Nearly identical to the analyte. | Similar, but can differ. | Can be significantly different. |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate | Low to Moderate |
| Availability | Requires specific synthesis. | May be commercially available. | Often readily available. |
| Cost | Higher | Moderate | Lower |
Performance Data: A Proxy Comparison
The following table summarizes typical performance data observed when using stable isotope-labeled internal standards in LC-MS/MS assays, which can be considered representative of the expected performance of this compound.
| Parameter | Typical Performance with Deuterated Internal Standard |
| Linearity (r²) | > 0.99[7] |
| Intra-day Precision (%RSD) | < 15%[8][9] |
| Inter-day Precision (%RSD) | < 15%[8][9] |
| Accuracy (%RE) | ± 15%[8][9] |
| Extraction Recovery | 85-115% |
The fundamental principle of isotope dilution mass spectrometry involves calculating the analyte concentration based on the response ratio of the analyte to the known concentration of the internal standard.
Experimental Protocol: Quantification of a Nicotinonitrile-Related Metabolite
This section outlines a general experimental protocol for the quantification of a hypothetical metabolite using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Analyte Reference Standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Biological matrix (e.g., plasma, urine)
2. Sample Preparation
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for nicotinonitrile-related compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound need to be optimized.
4. Data Analysis
-
Integrate the peak areas for both the analyte and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard offers a robust solution for the accurate and precise quantification of nicotinonitrile-related metabolites. Its stable isotope-labeled nature ensures that it closely mimics the behavior of the endogenous analyte throughout the analytical process, effectively correcting for experimental variability. While direct comparative data for this compound is emerging, the well-established principles of isotope dilution mass spectrometry and the performance of analogous deuterated internal standards provide strong evidence for its suitability and superiority over other types of internal standards. For researchers, scientists, and drug development professionals, incorporating this compound into quantitative workflows is a critical step towards achieving reliable and reproducible results.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. iroatech.com [iroatech.com]
- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nicotinonitrile-d4 and ¹³C-Labeled Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in methodologies leveraging liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and reproducible results. These standards are crucial for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1] This guide provides an objective, data-driven comparison of two common types of SIL-IS for the analysis of nicotinonitrile: the deuterated (Nicotinonitrile-d4) and the Carbon-13 (¹³C)-labeled standards.
Key Performance Differences: A Data-Driven Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their isotopic stability and chromatographic behavior. These differences can have a significant impact on the accuracy and precision of quantitative results.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Nicotinonitrile | Rationale & Implications |
| Isotopic Stability | Variable; potential for back-exchange | High; ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | Deuterium (B1214612) atoms, especially if located at exchangeable positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents. While the deuterium atoms in this compound are on the aromatic ring and generally stable, the risk, though minimal, is higher compared to ¹³C-labeling. |
| Chromatographic Co-elution | Potential for retention time shift (isotope effect) | Excellent; near-perfect co-elution with the unlabeled analyte. | The physicochemical properties of ¹³C-labeled standards are virtually identical to their native counterparts, leading to identical retention times. Deuterated compounds often elute slightly earlier than the unlabeled analyte due to the "chromatographic isotope effect," which can be more pronounced in high-resolution chromatography.[2][3] This shift can lead to differential matrix effects and compromise quantification. |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shift. | Excellent; provides more reliable correction. | Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same ionization suppression or enhancement from co-eluting matrix components, leading to more accurate correction. |
| Accuracy & Precision | Generally good, but can be lower in complex matrices. | Higher accuracy and precision. | The superior co-elution and isotopic stability of ¹³C-labeled standards typically result in lower coefficients of variation (CV%) and better overall accuracy of the analytical method. |
| Commercial Availability & Cost | Generally more readily available and less expensive. | Can be more expensive and may require custom synthesis. | The synthetic routes for deuterium labeling are often simpler and less costly than those for incorporating ¹³C atoms. |
Experimental Protocols
The following is a representative LC-MS/MS method for the quantification of nicotinonitrile in a biological matrix (e.g., plasma). This protocol can be adapted for use with either this compound or a ¹³C-labeled nicotinonitrile internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled nicotinonitrile at a suitable concentration, e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase column suitable for the separation of small polar molecules (e.g., C18, Phenyl-Hexyl, or Biphenyl column, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of nicotinonitrile from matrix interferences. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Nicotinonitrile: To be determined by direct infusion of a standard solution (e.g., monitoring the transition of the protonated molecular ion to a stable product ion).
-
This compound: The precursor and product ions will be shifted by +4 Da compared to the unlabeled nicotinonitrile.
-
¹³C-Labeled Nicotinonitrile: The mass shift will depend on the number of ¹³C atoms incorporated. For a fully ¹³C-labeled nitrile group and pyridine (B92270) ring, the mass shift would be +6 Da.
-
Mandatory Visualization
Caption: A typical experimental workflow for the quantitative analysis of nicotinonitrile using a stable isotope-labeled internal standard.
Conclusion
For the highest level of accuracy and precision in the quantitative analysis of nicotinonitrile, a ¹³C-labeled internal standard is the superior choice. Its key advantages of near-perfect chromatographic co-elution and high isotopic stability lead to more reliable correction for matrix effects and overall improved data quality. While this compound is a viable and often more cost-effective option, researchers should be mindful of the potential for chromatographic shifts and, in rare cases, isotopic instability, which may require more rigorous method development and validation. The selection of the appropriate internal standard should be based on the specific requirements of the assay, including the complexity of the sample matrix and the desired level of analytical rigor.
References
A Proposed Framework for Inter-laboratory Comparison of Results Using Nicotinonitrile-d4
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized framework for conducting an inter-laboratory comparison for the quantification of an analyte using Nicotinonitrile-d4 as an internal standard. The objective is to establish best practices, assess the comparability of results across different laboratories, and identify potential sources of variability. Given the limited direct inter-laboratory studies for analytes specifically using this compound, this document presents a proposed methodology based on established analytical principles and techniques for similar compounds.
Inter-laboratory comparisons are crucial for validating analytical methods and ensuring that data generated by different research groups are reliable and comparable.[1] A proficiency test, or inter-laboratory comparison, involves testing the same samples at multiple laboratories and comparing the results to evaluate the reliability of each laboratory's services.[2]
Logical Framework for Inter-Laboratory Comparison
The successful execution of an inter-laboratory comparison study relies on a clear and well-organized structure. This involves a central organizing body responsible for the preparation and distribution of test materials and for compiling and analyzing the data submitted by participating laboratories.
Caption: Logical relationship in a proposed inter-laboratory comparison.
Proposed Experimental Protocols
A harmonized experimental protocol is fundamental to a successful inter-laboratory comparison. The following methodologies are based on common practices for the analysis of nicotine (B1678760) and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and selectivity.[3][4]
Sample Preparation
Consistent sample preparation is critical to minimize variability between laboratories.[1] It is proposed that a central organizing body prepare and distribute identical sets of samples to all participating laboratories. These samples should include:
-
Blank Matrix: The biological matrix (e.g., human plasma, urine) free of the analyte.
-
Spiked Samples: The blank matrix spiked with known concentrations of a certified reference standard of the analyte.
-
Quality Control (QC) Samples: Spiked samples at low, medium, and high concentrations within the calibration curve range.
A typical sample preparation workflow involving protein precipitation is outlined below. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for variations during sample preparation and analysis.[5]
Caption: Proposed sample preparation workflow for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used for the separation of nicotine and its metabolites.[6]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.[6]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
MRM Transitions: At least two Multiple Reaction Monitoring (MRM) transitions should be monitored for the analyte to confirm its identity.[1] The precursor and product ions for the analyte and this compound would need to be optimized.
Data Presentation and Performance Evaluation
For a clear and objective comparison, all quantitative data should be summarized in a structured table. The following performance metrics are crucial for evaluating the analytical methods across different laboratories.
Quantitative Data Summary
The following tables summarize typical quantitative data from method validation studies. These values provide a benchmark for what can be expected when using a stable isotope-labeled internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Laboratory A | Laboratory B | Laboratory C |
|---|---|---|---|---|
| Calibration Curve Range (ng/mL) | Consistent across labs | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 | 0.995 | 0.999 |
| Limit of Detection (LOD) (ng/mL) | To be reported | 0.25 | 0.30 | 0.20 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | To be reported | 1.0 | 1.0 | 1.0 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|---|
| Low | 3 | Lab A | 2.9 | 96.7 | 4.5 |
| Lab B | 3.1 | 103.3 | 5.2 | ||
| Lab C | 2.8 | 93.3 | 4.8 | ||
| Mid | 50 | Lab A | 51.2 | 102.4 | 3.1 |
| Lab B | 48.9 | 97.8 | 3.9 | ||
| Lab C | 50.5 | 101.0 | 3.5 | ||
| High | 800 | Lab A | 810.4 | 101.3 | 2.5 |
| Lab B | 792.0 | 99.0 | 3.0 |
| | | Lab C | 808.8 | 101.1 | 2.8 |
Statistical Analysis
Proficiency of the participating laboratories can be assessed using statistical measures such as the Z-score.[7] The Z-score compares a laboratory's test result to the consensus mean of all test results.[7] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
Formula for Z-score: z = (x - X) / σ Where:
-
x is the result from the individual laboratory
-
X is the assigned value (consensus mean of all participants)
-
σ is the standard deviation of the results from all participants
This guide provides a foundational framework for conducting a robust inter-laboratory comparison using this compound as an internal standard. Adherence to these guidelines will help ensure the generation of high-quality, comparable data across different research facilities.
References
Validation of Nicotinonitrile-d4 for Regulatory Submission Studies: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable quantitative bioanalytical methods for regulatory submission. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), exemplified by Nicotinonitrile-d4, against other alternatives. The principles and data presented are based on established bioanalytical guidelines from regulatory bodies such as the FDA and EMA, demonstrating the superiority of using a SIL-IS for achieving accurate and reproducible results in complex biological matrices.[1]
The use of an internal standard is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" because they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte. This ensures robust compensation for matrix effects, a common source of analytical variability.
Performance Comparison: this compound vs. Structural Analog IS
To illustrate the performance advantages of this compound, this section presents a comparative summary of typical validation data. The following tables are based on well-established acceptance criteria for bioanalytical method validation and reflect the expected performance of a SIL-IS compared to a structural analog IS.
Table 1: Linearity and Sensitivity
| Parameter | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Calibration Curve Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Dependent on analyte concentrations |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-noise ratio > 5 |
| LLOQ Accuracy (% Bias) | ± 5% | ± 15% | Within ± 20% |
| LLOQ Precision (% CV) | < 10% | < 15% | ≤ 20% |
Summary: this compound is expected to provide a wider linear dynamic range with a lower LLOQ due to its ability to effectively track the analyte signal, especially at low concentrations.
Table 2: Accuracy and Precision
| Quality Control Sample | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Low QC (3 ng/mL) | % Bias: ± 3%, % CV: < 5% | % Bias: ± 10%, % CV: < 10% | % Bias within ± 15%, % CV ≤ 15% |
| Mid QC (500 ng/mL) | % Bias: ± 2%, % CV: < 3% | % Bias: ± 8%, % CV: < 8% | % Bias within ± 15%, % CV ≤ 15% |
| High QC (800 ng/mL) | % Bias: ± 1%, % CV: < 2% | % Bias: ± 7%, % CV: < 7% | % Bias within ± 15%, % CV ≤ 15% |
Summary: The use of this compound as an internal standard is anticipated to result in superior accuracy and precision across the calibration range. This is because it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more consistent analyte/IS peak area ratio.
Table 3: Matrix Effect and Recovery
| Parameter | This compound (SIL-IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Matrix Factor (Normalized) | 0.98 - 1.03 | 0.85 - 1.15 | IS-normalized MF should have a CV ≤ 15% |
| Extraction Recovery (%) | Consistent (e.g., 85 ± 3%) | Variable (e.g., 70 ± 15%) | Consistent, precise, and reproducible |
Summary: this compound is expected to provide more effective compensation for matrix effects, resulting in a normalized matrix factor close to 1. Its extraction recovery will closely mirror that of the analyte, leading to more reliable quantification.
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable bioanalytical assays. The following are representative protocols for a study utilizing this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the nicotinonitrile reference standard in a suitable solvent (e.g., methanol).
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 25 µL of the IS working solution to all wells except the blank.
-
Add 300 µL of cold acetonitrile (B52724) to each well to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Optimized for both nicotinonitrile and this compound.
Method Validation
The analytical method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: Analyze calibration curves on three separate days to demonstrate the linear relationship between concentration and response.
-
Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, mid, high) in at least five replicates on three separate days.
-
Matrix Effect: Evaluate the effect of the biological matrix on ionization by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
-
Recovery: Determine the extraction efficiency of the analyte and IS from the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Mandatory Visualizations
Caption: Experimental workflow for bioanalytical method validation.
Caption: Logical relationship of internal standard correction.
Conclusion
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method. While structural analogs can be used, they may not adequately compensate for analytical variability, particularly matrix effects. Stable isotope-labeled internal standards, such as this compound, are chemically and physically almost identical to the analyte, allowing for superior correction of variability and leading to enhanced accuracy and precision. For regulatory submission studies where data integrity is paramount, the use of a deuterated internal standard like this compound is strongly recommended.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Nicotinonitrile-d4
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for Nicotinonitrile-d4, based on available safety data for the analogous non-deuterated compound, Nicotinonitrile.
Immediate Safety and Handling Precautions
This compound, like its non-deuterated counterpart, should be handled with care. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Inhalation may also cause respiratory irritation.[1][2] Always use this compound in a well-ventilated area or a fume hood.[1] Personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat, is mandatory when handling this chemical.[1][2]
Step-by-Step Disposal Protocol
The primary and critical step in the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or down the drain.
-
Containerization:
-
Ensure the original container is securely sealed.
-
If transferring to a waste container, use a clearly labeled, compatible container. The label should include "Hazardous Waste" and the chemical name: "this compound".
-
-
Waste Collection:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow your institution's specific guidelines for chemical waste segregation.
-
-
Professional Disposal:
-
The disposal of this compound must be conducted by an approved and licensed waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
Hazard Summary for Nicotinonitrile
The following table summarizes the key hazard information for Nicotinonitrile, which should be considered applicable to this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Nicotinonitrile-d4
Essential Safety and Handling Guide for Nicotinonitrile-d4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a deuterated form of Nicotinonitrile (also known as 3-Cyanopyridine). While specific toxicity data for the deuterated compound is limited, the primary hazards are considered analogous to its non-deuterated counterpart. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification (based on Nicotinonitrile):
-
Acute Toxicity, Oral (Category 4)[1]
-
Skin Irritation (Category 2)[2]
-
Specific Target Organ Toxicity – Single Exposure (Respiratory system) (Category 3)[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles.[4] A face shield may be required for larger quantities.[4][5] | Nitrile or neoprene gloves.[5] Change gloves immediately if contaminated. | Laboratory coat. | Use in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| Solution Preparation and Transfer | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[4][5] | Chemical-resistant gloves (nitrile or neoprene).[5] Ensure gloves have adequate breakthrough time for the solvent being used. | Chemical-resistant laboratory coat or apron. | All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[6] |
| Experimental Procedures | Chemical safety goggles. | Double gloving may be appropriate for extended procedures. Regularly inspect and change gloves. | Laboratory coat. | Work within a well-ventilated area, preferably a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield.[5] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls, and chemical-resistant boots.[7] | A NIOSH-approved respirator with appropriate cartridges is required. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of solid this compound and its solutions.[6]
-
An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.
2. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
Use anti-static measures when handling the powdered solid to prevent dispersal.
-
To minimize dust inhalation, carefully handle the solid.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, labeled, and sealed hazardous waste container. This includes contaminated weighing paper and spatulas.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated solid hazardous waste container.
Disposal Procedure:
-
All chemical waste must be disposed of through a licensed hazardous waste management company.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
